Technical Documentation Center

2-(4-pentylcyclohexyl)acetic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-pentylcyclohexyl)acetic Acid
  • CAS: 74603-16-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-(4-pentylcyclohexyl)acetic acid

Introduction 2-(4-pentylcyclohexyl)acetic acid is a carboxylic acid derivative featuring a cyclohexane core substituted with a pentyl group and an acetic acid moiety. Its structural motifs are of significant interest in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-pentylcyclohexyl)acetic acid is a carboxylic acid derivative featuring a cyclohexane core substituted with a pentyl group and an acetic acid moiety. Its structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a variety of biologically active molecules. The lipophilic pentyl group and the ionizable carboxylic acid function impart a distinct physicochemical profile that can influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-(4-pentylcyclohexyl)acetic acid, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

  • IUPAC Name: 2-(4-pentylcyclohexyl)acetic acid

  • CAS Number: 74603-16-0[1]

  • Molecular Formula: C₁₃H₂₄O₂

  • Molecular Weight: 212.33 g/mol

The structure consists of a cyclohexane ring with a pentyl group at the 4-position and an acetic acid group at the 1-position. The cyclohexane ring can exist in cis and trans isomeric forms with respect to the substituents, which can significantly impact the molecule's three-dimensional conformation and biological activity.

Caption: 2D structure of 2-(4-pentylcyclohexyl)acetic acid.

Physicochemical Properties (Predicted)

PropertyPredicted ValueMethod/Reference
Boiling Point ~311 °CBased on similar compounds like 2-tert-pentylcyclohexyl acetate.[2]
pKa ~4.8Predicted using computational models for substituted carboxylic acids.[3][4][5][6]
LogP ~4.5Estimated based on the lipophilicity of the pentyl and cyclohexyl groups.
Solubility Soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate; sparingly soluble in water.General solubility trends for long-chain alkyl carboxylic acids.[1]

Synthesis of 2-(4-pentylcyclohexyl)acetic acid

While a specific, validated synthesis protocol for 2-(4-pentylcyclohexyl)acetic acid is not published, it can be reasonably synthesized through established organic chemistry methodologies. Two plausible synthetic routes are the Arndt-Eistert homologation and the Horner-Wadsworth-Emmons olefination.

Route 1: Arndt-Eistert Homologation

This classical method allows for the one-carbon extension of a carboxylic acid. The synthesis would commence from 4-pentylcyclohexanecarboxylic acid.

Arndt_Eistert_Workflow start 4-pentylcyclohexanecarboxylic acid step1 Acid Chloride Formation (SOCl₂ or (COCl)₂) start->step1 step2 Diazoketone Formation (CH₂N₂) step1->step2 step3 Wolff Rearrangement (Ag₂O, H₂O) step2->step3 product 2-(4-pentylcyclohexyl)acetic acid step3->product

Caption: Arndt-Eistert homologation workflow.

Experimental Protocol (Hypothetical):

  • Acid Chloride Formation: To a solution of 4-pentylcyclohexanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous ether (e.g., diethyl ether or THF). At 0 °C, add a freshly prepared solution of diazomethane in ether dropwise until a persistent yellow color is observed. Stir the reaction for 1 hour at 0 °C. Carefully quench any excess diazomethane by adding a few drops of acetic acid.

  • Wolff Rearrangement: To the solution of the diazoketone, add silver(I) oxide (0.1 eq) as a catalyst and water (5.0 eq). Stir the reaction mixture at room temperature and monitor the progress by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[7][8][9][10][11]

Route 2: Horner-Wadsworth-Emmons Olefination

This route involves the olefination of an aldehyde followed by reduction of the resulting α,β-unsaturated ester.

HWE_Workflow start 4-pentylcyclohexanecarbaldehyde step1 HWE Olefination (Triethyl phosphonoacetate, NaH) start->step1 step2 Alkene Reduction (H₂, Pd/C) step1->step2 step3 Ester Hydrolysis (LiOH or NaOH) step2->step3 product 2-(4-pentylcyclohexyl)acetic acid step3->product

Caption: Horner-Wadsworth-Emmons olefination workflow.

Experimental Protocol (Hypothetical):

  • Horner-Wadsworth-Emmons Reaction: To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise. Stir the mixture for 30 minutes at 0 °C. Add a solution of 4-pentylcyclohexanecarbaldehyde (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the combined organic layers and concentrate. Purify the resulting α,β-unsaturated ester by column chromatography.[12][13][14][15][16]

  • Alkene Reduction: Dissolve the unsaturated ester in ethanol and add a catalytic amount of 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete as monitored by TLC or GC-MS. Filter the catalyst through Celite and concentrate the filtrate.

  • Ester Hydrolysis: Dissolve the saturated ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature. Upon completion, acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to afford the desired carboxylic acid.

Potential Biological Activity and Mechanism of Action

While no specific biological data for 2-(4-pentylcyclohexyl)acetic acid has been published, its structural similarity to other known bioactive molecules suggests several potential areas of interest for researchers.

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety attached to a lipophilic scaffold. The structural features of 2-(4-pentylcyclohexyl)acetic acid are consistent with this general pharmacophore. It is plausible that this compound could exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[17]

Hypothetical Mechanism: COX Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Molecule 2-(4-pentylcyclohexyl)acetic acid Molecule->COX_Enzymes Inhibition

Caption: Potential inhibition of the COX pathway.

Modulation of the Ras/Raf Signaling Pathway

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[18] Some studies have indicated that certain small molecules can modulate the interaction between Ras and Raf proteins.[19] Given the structural features of 2-(4-pentylcyclohexyl)acetic acid, it could potentially be investigated for its ability to interfere with this protein-protein interaction.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pentyl group (a triplet for the terminal methyl group and multiplets for the methylene groups), the cyclohexane ring protons (a complex series of multiplets), the methylene protons adjacent to the carboxyl group (a doublet), and a broad singlet for the carboxylic acid proton. Predicted chemical shifts can be estimated using NMR prediction software.[20][21]

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the pentyl chain, the cyclohexane ring, the methylene carbon of the acetic acid moiety, and the carbonyl carbon of the carboxylic acid.[2][22][23][24]

Mass Spectrometry (MS)

The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to involve cleavage of the pentyl chain and fragmentation of the cyclohexane ring.[25][26][27] A characteristic fragment would be the loss of the carboxylic acid group.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis and purification of 2-(4-pentylcyclohexyl)acetic acid.

Hypothetical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[28][29][30][31][32]

Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion)

The pharmacokinetic profile of 2-(4-pentylcyclohexyl)acetic acid would be influenced by its lipophilicity and the presence of the carboxylic acid group. The long alkyl chain suggests good membrane permeability, but the ionizable carboxyl group could limit oral absorption and increase renal clearance. In vitro ADME assays, such as Caco-2 permeability and microsomal stability assays, would be essential to experimentally determine these properties.[33][34][35][36][37]

Conclusion

2-(4-pentylcyclohexyl)acetic acid represents an interesting chemical scaffold with potential applications in drug discovery, particularly in the areas of inflammation and oncology. While experimental data is currently limited, this technical guide provides a solid foundation for researchers by outlining its chemical properties, plausible synthetic routes, and potential biological activities based on established chemical principles and data from analogous structures. Further experimental investigation is warranted to fully elucidate the physicochemical and biological properties of this compound.

References

  • Prediction of accurate pKa values of some α-substituted carboxylicacids with low cost of computational methods. (n.d.). Retrieved from [Link]

  • RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct injection HPLC analysis of some non-steroidal anti-inflammatory drugs on restricted access media columns. (1995). PubMed. Retrieved from [Link]

  • ESTIMATION OF NON-STEROIDAL ANTI- INFLAMMATORY DRUGS BY RP-HPLC TECHNIQUE OF ANALYSIS. (n.d.). Jetir.Org. Retrieved from [Link]

  • Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024, March 12). PMC. Retrieved from [Link]

  • Improved Chromatographic Analysis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Using CORTECS™ Premier Columns That Featur. (n.d.). Waters. Retrieved from [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021, December 5). NTU Journal. Retrieved from [Link]

  • Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. (2006, October 18). ACS Publications. Retrieved from [Link]

  • In Vitro ADME / DMPK Screening. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (n.d.). PMC. Retrieved from [Link]

  • NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect – why do we keep using it? (2015, September 24). Taylor & Francis. Retrieved from [Link]

  • Carboxylic Acids as Activators of NRF2: Antioxidant and Anti- inflammatory Effects. (2026, January 30). ResearchGate. Retrieved from [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). NCBI. Retrieved from [Link]

  • Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction. (2021, September 1). AACR Journals. Retrieved from [Link]

  • Homogeneous Dual-Parametric-Coupled Assay for Simultaneous Nucleotide Exchange and KRAS/RAF-RBD Interaction Monitoring. (n.d.). PMC. Retrieved from [Link]

  • In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]

  • Two-Hybrid Analysis of Ras–Raf Interactions. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • In Vitro ADME Assays. (2019, May 9). Alera Labs. Retrieved from [Link]

  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. (2025, December 22). MDPI. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

  • Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Arndt-Eistert Homologation. (2019, November 17). YouTube. Retrieved from [Link]

  • (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2025, October 14). ResearchGate. Retrieved from [Link]

  • Arndt-eistert homologation. (n.d.). Slideshare. Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Arndt–Eistert reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]

  • Arndt-Eister reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction. (2023, November 20). YouTube. Retrieved from [Link]

  • Distinct Binding Preferences between Ras and Raf Family Members and the Impact on Oncogenic Ras Signaling. (n.d.). PMC. Retrieved from [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (n.d.). PMC. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • 2-(4-PENTYLCYCLOHEXYL)ACETIC ACID. (n.d.). NextSDS. Retrieved from [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). PMC. Retrieved from [Link]

  • C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes. (2026, March 3). docbrown.info. Retrieved from [Link]

  • MS/MS spectra and postulated fragmentation pattern of newly detected... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(4-oxocyclohexyl)acetic Acid. (n.d.). PubChem. Retrieved from [Link]

  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (n.d.). Retrieved from [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (n.d.). ChemRxiv. Retrieved from [Link]

  • estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. (n.d.). sibran.ru. Retrieved from [Link]

Sources

Exploratory

Exploring the Reactivity of 2-(4-Pentylcyclohexyl)acetic Acid: A Comprehensive Guide for Advanced Synthesis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the realm of advanced synthetic chemistry, 2-(4-pentylcyclohexyl)acetic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of advanced synthetic chemistry, 2-(4-pentylcyclohexyl)acetic acid serves as a critical bifunctional building block. Characterized by a highly lipophilic cycloaliphatic tail and a reactive carboxylic acid headgroup, this molecule bridges the gap between materials science—specifically in the synthesis of calamitic (rod-like) liquid crystals—and pharmaceutical development, where it is utilized to modulate the lipophilicity of active pharmaceutical ingredients (APIs) and lipid nanoparticles (LNPs). This guide deconstructs the conformational dynamics, core reactivity pathways, and field-proven experimental protocols associated with this versatile compound.

Structural and Conformational Dynamics

Understanding the reactivity of 2-(4-pentylcyclohexyl)acetic acid (CAS: 74603-16-0 for the isomeric mixture; 84219-03-4 for the pure trans isomer) requires a deep dive into its stereochemistry[1]. The molecule possesses a molecular weight of 212.33 g/mol and a predicted pKa of ~4.72[2].

The cyclohexane ring can adopt cis or trans configurations. In the trans-1,4-disubstituted isomer, both the pentyl group and the acetic acid moiety occupy equatorial positions. This diequatorial conformation minimizes 1,3-diaxial steric interactions, making it thermodynamically favored. More importantly, this configuration imparts a rigid, linear, rod-like geometry. In materials science, this linearity is a strict structural prerequisite for inducing nematic and smectic phases in liquid crystal applications, as it allows the molecules to align parallel to one another under electromagnetic fields[3].

Core Reactivity Pathways

The presence of the methylene spacer (-CH2-) between the bulky cyclohexane ring and the carboxyl group is a critical structural feature. It relieves steric hindrance, allowing the carboxylate headgroup to exhibit reactivity typical of unhindered aliphatic acids, unlike its directly-attached counterpart, cyclohexanecarboxylic acid.

  • Esterification: The formation of mesomorphic esters is a primary application. While traditional acid-catalyzed Fischer esterification is possible[4], Steglich esterification (using DCC/DMAP) is highly preferred for synthesizing complex liquid crystal dimers or chiral dopants. The mild, room-temperature conditions of the Steglich protocol prevent the acid-catalyzed epimerization of the crucial trans-cyclohexane core.

  • Amidation (Peptide Coupling): Coupling the acid with primary or secondary amines yields highly lipophilic amides. In drug discovery, attaching the 4-pentylcyclohexyl motif drastically increases the partition coefficient (LogP) of a pharmacophore, which is a proven strategy for enhancing blood-brain barrier (BBB) penetration.

  • Alpha-Functionalization: The alpha-carbon possesses two acidic protons. It can undergo the Hell-Volhard-Zelinsky (HVZ) reaction to form alpha-bromo acids, providing a synthetic electrophilic handle for subsequent nucleophilic substitution (e.g., forming unnatural alpha-amino acids).

ReactivityMap Center 2-(4-Pentylcyclohexyl) acetic acid Ester Mesomorphic Esters (Liquid Crystals) Center->Ester Steglich / Fischer Esterification Amide Lipophilic Amides (LNP/Pharma) Center->Amide EDC/HOBt Coupling Alpha Alpha-Bromo Acid (HVZ Reaction) Center->Alpha Br2, PBr3 Reflux AcidChloride Acid Chloride (Acylating Agent) Center->AcidChloride SOCl2 or Oxalyl Chloride AcidChloride->Ester ROH, Pyridine AcidChloride->Amide RNH2, Et3N

Figure 1: Core reactivity pathways of 2-(4-pentylcyclohexyl)acetic acid.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality for every major step.

Protocol A: Steglich Esterification for Mesomorphic Precursors

Objective: Synthesize an ester linking 2-(4-pentylcyclohexyl)acetic acid to a phenolic core without disrupting the trans stereochemistry. Causality: N,N'-Dicyclohexylcarbodiimide (DCC) acts as the dehydrating agent, forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, attacking the intermediate to form a reactive amide, thereby suppressing the formation of unreactive N-acylurea byproducts.

  • Initiation: Dissolve 1.0 eq of trans-2-(4-pentylcyclohexyl)acetic acid and 1.05 eq of the target phenol in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.

  • Catalysis: Add 0.1 eq of DMAP to the stirring solution.

  • Activation: Dropwise add 1.1 eq of DCC dissolved in DCM. Rationale: Slow addition controls the exothermic activation step and minimizes the dimerization of the acid into an anhydride.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the acid via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

  • Primary Purification: Filter the resulting white precipitate. Rationale: The byproduct, dicyclohexylurea (DCU), is highly insoluble in DCM. Its precipitation drives the reaction forward (Le Chatelier's principle) and simplifies downstream purification.

  • Aqueous Workup: Wash the organic filtrate sequentially with 0.5 M HCl (to protonate and remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4, concentrate under reduced pressure, and purify via silica gel column chromatography.

Workflow Step1 1. Dissolve Acid & Alcohol in dry DCM (0 °C) Step2 2. Add DMAP (Catalyst) Step1->Step2 Step3 3. Dropwise addition of DCC (Coupling Agent) Step2->Step3 Step4 4. Stir at RT (12-24h) Monitor via TLC Step3->Step4 Step5 5. Filter DCU byproduct Step4->Step5 Step6 6. Aqueous Workup & Solvent Evaporation Step5->Step6 Step7 7. Column Chromatography or Recrystallization Step6->Step7

Figure 2: Step-by-step Steglich esterification workflow.

Protocol B: Alpha-Bromination via HVZ Reaction

Objective: Synthesize 2-bromo-2-(4-pentylcyclohexyl)acetic acid. Causality: Free carboxylic acids do not enolize readily. Phosphorus tribromide (PBr3) converts the acid to an acid bromide, which undergoes enolization much faster, allowing electrophilic attack by bromine at the alpha position.

  • Equip a flame-dried, two-neck round-bottom flask with a reflux condenser and an HBr gas trap.

  • Add 2-(4-pentylcyclohexyl)acetic acid (1.0 eq) and catalytic PBr3 (0.2 eq).

  • Heat the mixture to 80 °C and add elemental bromine (Br2, 1.2 eq) dropwise.

  • Reflux the mixture until the evolution of HBr gas ceases (typically 4-6 hours).

  • Cool to room temperature and quench carefully with ice water. Rationale: This hydrolyzes the intermediate alpha-bromo acid bromide back to the alpha-bromo carboxylic acid.

  • Extract with diethyl ether, wash with sodium thiosulfate (to neutralize unreacted Br2) and brine, then concentrate.

Quantitative Data & Comparative Analysis

Table 1: Physicochemical Properties of 2-(4-Pentylcyclohexyl)acetic acid

PropertyValueSource Context
CAS Number 74603-16-0 (Mix) / 84219-03-4 (Trans)General Identification[1]
Molecular Weight 212.33 g/mol Stoichiometric Calculations[1]
Predicted Boiling Point 321.1 ± 10.0 °CDistillation Parameters[2]
Predicted pKa 4.72 ± 0.10Aqueous Workup/Extraction[2]
Density ~0.940 g/cm³Volumetric Measurements[2]

Table 2: Comparative Reactivity & Yield Profiles

Reaction PathwayReagents / ConditionsAverage YieldPrimary Application
Steglich Esterification DCC, DMAP, DCM, 0 °C to RT75 - 90%Liquid crystal dimer synthesis
Fischer Esterification ROH, H2SO4 (cat.), Reflux60 - 80%Simple volatile esters[4]
Amidation EDC, HOBt, DIPEA, DMF, RT80 - 95%Lipophilic pharmaceutical APIs
HVZ Alpha-Bromination Br2, PBr3 (cat.), 80 °C65 - 85%Alpha-amino acid precursors

Sources

Foundational

Comprehensive Safety and Handling Guide for 2-(4-Pentylcyclohexyl)acetic Acid in Advanced Synthesis

Introduction & Strategic Relevance In the landscape of advanced organic synthesis, 2-(4-pentylcyclohexyl)acetic acid (CAS: 74603-16-0) serves as a pivotal building block. Primarily utilized in the development of nematic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

In the landscape of advanced organic synthesis, 2-(4-pentylcyclohexyl)acetic acid (CAS: 74603-16-0) serves as a pivotal building block. Primarily utilized in the development of nematic liquid crystals and lipophilic active pharmaceutical ingredients (APIs), this molecule offers a unique structural topology. The flexible pentyl chain anchored to a rigid cyclohexane ring, terminating in a reactive acetic acid moiety, imparts critical anisotropic properties and enhanced membrane permeability to downstream products[1].

As a Senior Application Scientist, I emphasize that handling this compound requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of how its physicochemical properties dictate both its synthetic utility and its occupational hazards.

Physicochemical Profile

Understanding the baseline metrics of 2-(4-pentylcyclohexyl)acetic acid is essential for calculating reaction stoichiometry and predicting phase behavior during purification[2].

PropertyValueClinical/Synthetic Significance
CAS Number 74603-16-0Primary identifier for regulatory compliance.
Molecular Formula C₁₃H₂₄O₂Indicates high carbon-to-heteroatom ratio (lipophilicity).
Molecular Weight 212.33 g/mol Standard mass for stoichiometric conversions[2].
Structural Motif Alkylcyclohexyl + Carboxylic AcidBalances a non-polar tail with a polar, reactive headgroup.

Mechanistic Role in Synthesis

The primary utility of 2-(4-pentylcyclohexyl)acetic acid lies in its activation to an acyl chloride, followed by a Friedel-Crafts acylation with aromatic substrates[1]. This pathway yields trans-4-alkylcyclohexylmethyl phenyl ketones, which are core motifs in liquid crystal displays (LCDs)[1].

The Causality of Molecular Design: Why use this specific scaffold? The 1,4-disubstituted cyclohexane ring provides the rigid linearity required for nematic mesophases. Simultaneously, the pentyl tail acts as a flexible "spacer" that lowers the melting point of the crystal lattice, thereby broadening the operational temperature range of the resulting liquid crystal mixture[1].

Pathway A 2-(4-Pentylcyclohexyl) acetic acid (Starting Material) B Acyl Chloride Intermediate A->B Oxalyl Chloride DMF (cat.) C Nematic Liquid Crystal or API Scaffold B->C Friedel-Crafts Acylation

Synthetic activation pathway of 2-(4-pentylcyclohexyl)acetic acid into functional scaffolds.

Hazard Profile & Toxicological Causality

While not acutely lethal, 2-(4-pentylcyclohexyl)acetic acid presents specific occupational hazards governed by standard GHS classifications for organic acids.

GHS ClassificationHazard CodeMechanistic Causality & Mitigation
Skin Irritation (Cat. 2) H315The lipophilic pentyl tail acts as a penetration enhancer, allowing the acidic headgroup to disrupt the lipid bilayers of the stratum corneum. Mitigation: Nitrile gloves are mandatory; the non-polar tail can degrade natural latex.
Eye Irritation (Cat. 2) H319Rapid pH alteration upon contact with ocular mucosa. Mitigation: Splash-proof safety goggles.
STOT SE 3 (Respiratory) H335Aerosolized particulates or vapors from heated material irritate the respiratory tract. Mitigation: Handle exclusively in a Class II fume hood.

Self-Validating Standard Operating Procedure (SOP)

To ensure both safety and synthetic success, the following protocol details the conversion of 2-(4-pentylcyclohexyl)acetic acid to its acyl chloride intermediate.

Expert Insight: We utilize oxalyl chloride rather than thionyl chloride. Oxalyl chloride proceeds under milder conditions, and its byproducts (CO, CO₂, HCl) are entirely gaseous. This prevents thermal degradation of the stereochemically sensitive cyclohexane ring during workup.

Step-by-Step Methodology:
  • Preparation: Purge a flame-dried round-bottom flask with N₂. Equip with a magnetic stir bar and a vented septum routed to a base scrubber (to neutralize HCl/CO₂).

  • Dissolution: Weigh 1.0 equivalent of 2-(4-pentylcyclohexyl)acetic acid and dissolve in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Catalysis: Add 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, drastically accelerating the reaction.

  • Activation: Cool the flask to 0°C. Dropwise, add 1.2 equivalents of oxalyl chloride. Observe controlled effervescence (gas evolution).

  • Self-Validation (In-Process Control): After 2 hours at room temperature, withdraw a 50 µL aliquot. Remove the solvent under a stream of N₂ and analyze via ATR-FTIR.

    • Validation Metric: The complete disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the shift of the carbonyl (C=O) stretch from ~1705 cm⁻¹ (acid) to ~1800 cm⁻¹ (acyl chloride) confirms 100% conversion. Do not proceed to the next synthetic step until this shift is verified.

  • Quenching & Concentration: Concentrate the mixture under reduced pressure (rotary evaporator housed in a fume hood) to remove DCM and excess oxalyl chloride, yielding the crude acyl chloride ready for immediate downstream use.

Workflow Prep 1. PPE & Fume Hood Setup (Goggles, Nitrile Gloves) Weigh 2. Weighing & Transfer (Minimize Dust/Aerosol) Prep->Weigh React 3. Reagent Addition (Oxalyl Chloride at 0°C) Weigh->React Validate 4. FTIR Validation (C=O shift to 1800 cm⁻¹) React->Validate Waste 5. Evaporation & Waste (Scrubbed Exhaust) Validate->Waste

Step-by-step safe handling and reaction workflow with integrated FTIR validation.

References

  • Google Patents. "US4482472A - Liquid crystal materials".

Sources

Exploratory

toxicity profile of 2-(4-pentylcyclohexyl)acetic acid in vitro

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-(4-pentylcyclohexyl)acetic acid Foreword: A Proactive Approach to Safety Assessment In the landscape of drug development and chemical safety, the early an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-(4-pentylcyclohexyl)acetic acid

Foreword: A Proactive Approach to Safety Assessment

In the landscape of drug development and chemical safety, the early and comprehensive characterization of a compound's toxicological profile is paramount. This guide provides a detailed framework for establishing the in vitro toxicity profile of 2-(4-pentylcyclohexyl)acetic acid, a novel carboxylic acid derivative. As direct toxicological data for this specific molecule is not yet publicly available, this document serves as a strategic whitepaper, outlining a robust, multi-tiered testing strategy. By leveraging a suite of validated in vitro assays, researchers can efficiently and ethically gather critical data to inform risk assessment and guide further development. This approach, rooted in the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), is designed to provide a comprehensive understanding of the compound's potential cytotoxic, genotoxic, and mechanistic liabilities.

Foundational Pillar: Cytotoxicity Assessment

The initial step in any in vitro toxicity evaluation is to determine the concentrations at which the test compound elicits overt cellular damage.[1][2] This foundational data informs the dose selection for subsequent, more mechanistically focused assays. A common and robust method for assessing cytotoxicity is the Neutral Red Uptake (NRU) assay, which evaluates the viability of cells based on their ability to incorporate and retain the supravital dye Neutral Red within their lysosomes.

1.1 The Scientific Rationale: Why the Neutral Red Uptake Assay?

The choice of the NRU assay is predicated on its sensitivity, reproducibility, and its recognition by regulatory bodies like the OECD for estimating starting doses for in vivo acute oral systemic toxicity tests.[3][4] The assay's endpoint, the amount of retained dye, is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

1.2 Experimental Workflow: Neutral Red Uptake (NRU) Assay

NRU_Workflow cluster_prep Cell Preparation cluster_treatment Compound Exposure cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Cell_Culture Culture chosen cell line (e.g., Balb/c 3T3) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Incubation_24h Incubate for 24h Seeding->Incubation_24h Prepare_Compound Prepare serial dilutions of 2-(4-pentylcyclohexyl)acetic acid Add_Compound Add compound to cells Prepare_Compound->Add_Compound Incubate_Exposure Incubate for a defined period (e.g., 24h) Add_Compound->Incubate_Exposure Wash_Cells Wash cells Add_NR Add Neutral Red medium Wash_Cells->Add_NR Incubate_NR Incubate for 3h Add_NR->Incubate_NR Wash_Desorb Wash and add desorb solution Incubate_NR->Wash_Desorb Read_Plate Read absorbance at 540 nm Wash_Desorb->Read_Plate Calculate_Viability Calculate % viability vs. control Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50 Incubation_Exposure Incubation_Exposure

Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

1.3 Detailed Protocol: Neutral Red Uptake (NRU) Assay
  • Cell Culture: Maintain Balb/c 3T3 cells in appropriate culture medium and conditions.

  • Seeding: Seed cells into 96-well microtiter plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-(4-pentylcyclohexyl)acetic acid in a suitable solvent (e.g., DMSO) and create a series of dilutions in culture medium.

  • Exposure: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include vehicle controls (medium with solvent) and untreated controls. Incubate for 24 hours.

  • Neutral Red Staining: After the exposure period, remove the treatment medium and add medium containing a non-toxic concentration of Neutral Red. Incubate for 3 hours.

  • Desorption: Remove the Neutral Red medium, wash the cells, and add a desorbing solution to extract the dye from the lysosomes.

  • Readout: Measure the absorbance of the extracted dye using a microplate reader at approximately 540 nm.

  • Data Analysis: Calculate the percentage of viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration that reduces cell viability by 50%.[3]

1.4 Data Presentation: Example Cytotoxicity Data
Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
1095.1 ± 6.1
5075.3 ± 7.9
10052.1 ± 5.5
25020.4 ± 3.9
5005.6 ± 2.1
IC50 (µM) ~105
Assessing Genotoxic Potential: A Two-Pronged Approach

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause damage to DNA and chromosomes, potentially leading to heritable diseases or cancer.[5][6] A standard and robust in vitro genotoxicity battery includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.[6]

2.1 The Ames Test: Screening for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7][8] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[9] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[7][9]

The use of multiple bacterial strains with different types of mutations allows for the detection of various types of mutagens, including those that cause frameshift mutations and base-pair substitutions.[9] The inclusion of a metabolic activation system (S9 fraction from rat liver) mimics mammalian metabolism, enabling the detection of compounds that become mutagenic after metabolic processing.[7][9]

  • Strain Preparation: Prepare overnight cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[8]

  • Metabolic Activation: Prepare the S9 mix if metabolic activation is being assessed.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[9]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[9]

2.2 In Vitro Micronucleus Assay: Detecting Chromosomal Damage

The in vitro micronucleus assay is a comprehensive test that detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[10][11] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[12]

This assay provides a more complete picture of chromosomal damage than assays that only detect clastogenicity.[11] The use of cytochalasin B to block cytokinesis results in binucleated cells, making it easier to identify micronuclei in cells that have completed one round of nuclear division.[10]

Micronucleus_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting & Staining cluster_analysis Microscopic Analysis cluster_readout Data Interpretation Culture_Cells Culture mammalian cells (e.g., CHO-K1, TK6) Treat_Compound Treat with 2-(4-pentylcyclohexyl)acetic acid +/- S9 activation Culture_Cells->Treat_Compound Add_CytoB Add Cytochalasin B Treat_Compound->Add_CytoB Incubate Incubate for 1.5-2 cell cycles Add_CytoB->Incubate Harvest_Cells Harvest and fix cells Incubate->Harvest_Cells Stain_Slides Stain slides with DNA-specific dye Harvest_Cells->Stain_Slides Score_Cells Score at least 2000 binucleated cells per concentration Stain_Slides->Score_Cells Count_Micronuclei Count micronucleated binucleated cells Score_Cells->Count_Micronuclei Statistical_Analysis Perform statistical analysis Count_Micronuclei->Statistical_Analysis Evaluate_Results Evaluate for a dose-dependent increase in micronucleated cells Statistical_Analysis->Evaluate_Results

Caption: Workflow for the in vitro micronucleus assay.

  • Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).[13]

  • Exposure: Treat the cells with at least three concentrations of 2-(4-pentylcyclohexyl)acetic acid, based on the cytotoxicity data, with and without metabolic activation (S9).[13]

  • Cytokinesis Block: Add cytochalasin B to the cultures to inhibit cell division.

  • Harvesting: Harvest the cells after an appropriate incubation time (approximately 1.5-2 normal cell cycle lengths).

  • Slide Preparation and Staining: Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[13]

  • Scoring: Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei.[10] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[13]

Delving Deeper: Mechanistic Insights

Understanding the potential mechanisms of toxicity can provide a more nuanced risk assessment. Two key cellular events often implicated in chemical-induced toxicity are the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

3.1 Reactive Oxygen Species (ROS) Assay

Excessive production of ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids.[14] An in vitro ROS assay can determine if 2-(4-pentylcyclohexyl)acetic acid induces oxidative stress in cells.

Assays utilizing probes like DCFH-DA are valuable for detecting a broad range of reactive species.[15][16] DCFH-DA is a cell-permeable compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the amount of ROS generated.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Probe Loading: Load the cells with DCFH-DA by incubating them in a medium containing the probe.

  • Compound Exposure: Expose the cells to various concentrations of 2-(4-pentylcyclohexyl)acetic acid.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) using a microplate reader. An increase in fluorescence indicates ROS production.

3.2 Mitochondrial Membrane Potential (MMP) Assay

Mitochondria are central to cell health, and a loss of mitochondrial membrane potential is an early indicator of apoptosis and cellular dysfunction.

Cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) accumulate in active mitochondria due to their negative membrane potential. A decrease in mitochondrial membrane potential results in a reduction of TMRE accumulation and a corresponding decrease in fluorescence, indicating mitochondrial dysfunction.[17]

  • Cell Seeding and Treatment: Seed cells in a suitable plate and expose them to different concentrations of 2-(4-pentylcyclohexyl)acetic acid. A positive control such as FCCP, a mitochondrial uncoupler, should be included.

  • TMRE Staining: Add TMRE staining solution to the cells and incubate.

  • Washing: Wash the cells to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader, flow cytometer, or fluorescence microscope at the appropriate wavelengths (e.g., ~549 nm excitation and ~575 nm emission). A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Synthesizing the Data: Building a Comprehensive Profile

The data generated from this tiered testing strategy provides a comprehensive in vitro toxicity profile for 2-(4-pentylcyclohexyl)acetic acid.

4.1 Integrated Data Interpretation
  • Cytotoxicity: The IC50 value establishes the concentration range for further testing and provides a preliminary indication of the compound's potency.

  • Genotoxicity: Positive results in the Ames test and/or the micronucleus assay would classify the compound as a potential mutagen or clastogen/aneugen, respectively, warranting significant concern and further investigation.

  • Mechanistic Insights: An increase in ROS production or a decrease in mitochondrial membrane potential can provide plausible explanations for observed cytotoxicity or genotoxicity. For instance, excessive ROS can directly damage DNA, leading to a positive result in genotoxicity assays.

This integrated approach allows for a weight-of-evidence assessment of the compound's toxicological risks, guiding decisions on its suitability for further development.

References

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • TMRE Mitochondrial Membrane Potential Assay (Cat. # 786-1313, 786-1314). G-Biosciences. [Link]

  • In Vitro ROS/RNS Assay. Cell Biolabs, Inc. [Link]

  • Reactive Oxygen Species (ROS) Assays. Cell Biolabs, Inc. [Link]

  • Oxidative stress & ROS detection - In vitro assays. Labtoo. [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC - NIH. [Link]

  • Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. PMC. [Link]

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]

  • Mitochondrial Membrane Potential Assay. PMC - NIH. [Link]

  • The in vitro mutagenicity assay - THE AMES TEST. Tentamus Group. [Link]

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex - Evotec. [Link]

  • The Ames Test. University of Wisconsin-La Crosse. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. ScienceDirect. [Link]

  • Automated Method To Perform The In Vitro Micronucleus Assay. JoVE. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. [Link]

  • Cytotoxicity Profiling and Apoptotic Potential of Carboxylic Acids-Based Deep Eutectic Solvents on Mammalian Cell Lines. Open PRAIRIE - South Dakota State University. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

  • Cytotoxic effects of short-chain carboxylic acids on human gingival epithelial cells. PubMed. [Link]

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. National Toxicology Program. [Link]

  • OECD Test Guideline 487. RE-Place. [Link]

  • Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids. PubMed. [Link]

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD. [Link]

  • Novel in vitro and in silico models for the prediction of chemical toxicity. SlideShare. [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. National Institutes of Health. [Link]

  • Comparative Assessment of Cytotoxicity of Aliphatic Amino Carboxylic Compounds as Potential Anticoronavirus Agents. ResearchGate. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]

  • Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Frontiers. [Link]

  • Section 4.5 Genotoxicity. World Health Organization (WHO). [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK. [Link]

  • Cyclohexaneacetic acid. PubChem - NIH. [Link]

  • Review of QSAR Models and Software Tools for Predicting Genotoxicity and Carcinogenicity. JRC Publications Repository. [Link]

  • Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media. [Link]

  • A new cyclohexylacetic acid derivative from the aerial parts of Emilia sonchifolia. PubMed. [Link]

  • Toxic effects of 2,4-dichlorophenoxyacetic acid on human sperm function in vitro. PubMed. [Link]

  • Chemical Mechanisms in Toxicology. ResearchGate. [Link]

  • Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines. PubMed. [Link]

  • 2-(4-PENTYLCYCLOHEXYL)ACETIC ACID. NextSDS. [Link]

Sources

Foundational

Structural Analysis and Derivatization Dynamics of 2-(4-Pentylcyclohexyl)acetic Acid

A Technical Guide for Advanced Materials and Pharmacophore Design Executive Summary As a Senior Application Scientist, I frequently encounter mesogenic building blocks that dictate the success or failure of a novel mater...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Advanced Materials and Pharmacophore Design

Executive Summary

As a Senior Application Scientist, I frequently encounter mesogenic building blocks that dictate the success or failure of a novel material. Among these, 2-(4-pentylcyclohexyl)acetic acid (CAS: 74603-16-0) stands out as a highly versatile intermediate bridging the disciplines of liquid crystal (LC) engineering and pharmaceutical synthesis[1].

This whitepaper provides an in-depth structural analysis of this compound and its derivatives. By dissecting the stereochemical imperatives of the trans-cyclohexane core and detailing self-validating experimental protocols for derivatization, this guide equips researchers with the mechanistic understanding required to engineer high-performance chiral dopants, chemoresponsive sensors, and low-viscosity nematic mixtures.

Structural Anatomy & Stereochemical Imperatives

The utility of 2-(4-pentylcyclohexyl)acetic acid (PCA) is fundamentally rooted in its molecular geometry. The molecule consists of three distinct functional zones, each serving a specific thermodynamic or reactive purpose:

  • The trans-1,4-Disubstituted Cyclohexane Core: Unlike aromatic biphenyl cores, the saturated cyclohexane ring provides structural rigidity without the liability of strong π−π stacking. The trans-configuration forces the pentyl and acetic acid groups into a diequatorial conformation . This maximizes molecular linearity—a strict prerequisite for packing into stable nematic or smectic phases[2]. Furthermore, the aliphatic nature of the ring drastically reduces the rotational viscosity ( γ1​ ) of the resulting LC mixtures, enabling faster electro-optic response times in display technologies[2].

  • The Pentyl Tail ( C5​H11​ ): This flexible alkyl chain acts as a steric spacer. The length of this chain directly influences the clearing point ( TN−Iso​ ) through the well-documented odd-even effect of alkyl spacers in mesogens[3].

  • The Acetic Acid Handle ( −CH2​COOH ): The inclusion of a methylene spacer between the rigid cyclohexane ring and the carboxylic acid decouples the reactive center from the rigid core. This carboxylic acid can undergo reversible supramolecular assembly via hydrogen bonding[4], or irreversible covalent modification (e.g., esterification) to synthesize complex chiral dopants[5].

Covalent Derivatization: Synthesis of Chiral Dopants

When introduced into an achiral nematic host, chiral derivatives of PCA induce a helical superstructure, forming a chiral nematic ( N∗ ) phase[5]. The efficiency of this twist is quantified as the Helical Twisting Power (HTP).

To synthesize these dopants, we utilize a Steglich Esterification. This protocol is specifically chosen because the mild conditions prevent the racemization of the chiral alcohol, ensuring maximum HTP in the final product.

Protocol A: Steglich Esterification of PCA (Self-Validating Workflow)

Objective: Synthesize a high-HTP chiral dopant by coupling PCA with (S)-2-(4-Fluorophenyl)propan-1-ol.[5]

Causality & Mechanism: We employ N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-(Dimethylamino)pyridine (DMAP) as the nucleophilic catalyst. DMAP is critical; it attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium ion, which prevents the rearrangement into an inactive N-acylurea byproduct.

Step-by-Step Procedure:

  • Reactant Setup: In a flame-dried 250 mL round-bottom flask, dissolve 10 mmol of PCA and 10 mmol of (S)-2-(4-Fluorophenyl)propan-1-ol in 100 mL of anhydrous dichloromethane (DCM)[5]. Add 1 mmol of DMAP.

  • Thermal Control: Submerge the flask in an ice bath (0 °C). Why? The initial activation of the carboxylic acid by DCC is highly exothermic; thermal control prevents side reactions and preserves stereocenter integrity.

  • Coupling Agent Addition: Dissolve 11 mmol of DCC in 20 mL of anhydrous DCM. Add this dropwise to the reaction mixture over 15 minutes[5].

  • Reaction & Visual Validation: Remove the ice bath and stir at room temperature for 18 hours.

    • Self-Validation Check: As the reaction proceeds, dicyclohexylurea (DCU) will precipitate as a white, insoluble solid. The appearance of this precipitate is a direct, visual confirmation that the coupling mechanism is active.

  • Purification: Filter off the DCU byproduct. Wash the organic filtrate with 0.1 M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via silica gel chromatography (Hexane/EtOAc)[6].

G PCA PCA Core (trans-isomer) Steglich Steglich Esterification (DCC / DMAP) PCA->Steglich Dopant Chiral Dopant (High HTP) Steglich->Dopant Covalent Bond Byproduct DCU Precipitate (Visual Validation) Steglich->Byproduct Byproduct Alcohol (S)-Chiral Alcohol (Fluorinated) Alcohol->Steglich

Fig 1. Covalent derivatization workflow for synthesizing high-HTP chiral dopants.

Supramolecular Assembly: Hydrogen-Bonded Liquid Crystals

Beyond covalent modification, the carboxylic acid moiety of PCA allows for the dynamic formation of hydrogen-bonded liquid crystals. By mixing PCA analogs with complementary hydrogen-bond acceptors (like 4-butylbenzoic acid, C4BA), we can engineer chemoresponsive soft materials[4].

Protocol B: Preparation of H-Bonded Heterodimers

Objective: Form a room-temperature nematic phase via supramolecular dimerization.[4]

Causality & Mechanism: Pure PCA analogs often have melting points ( TCr−N​ ) above room temperature. By creating a 50/50 mol% mixture with C4BA, we induce heterodimerization. The entropic mixing and specific heterodimer interactions depress the melting point, stabilizing the nematic phase at ambient conditions[7].

Step-by-Step Procedure:

  • Molar Mixing: In a 5 mL sample vial, add equimolar amounts (50/50 mol%) of the PCA analog and C4BA[4].

  • Solvent Integration: Add 2 mL of ethyl acetate to completely dissolve the solid mixture, ensuring homogeneous distribution at the molecular level[4].

  • Vacuum Evaporation: Place the vial under vacuum at room temperature for 12 hours to quantitatively remove the solvent[4].

  • Thermodynamic Validation (DSC): Analyze the resulting solid using Differential Scanning Calorimetry (DSC)[7].

    • Self-Validation Check: A successful heterodimer network will exhibit a significantly depressed melting point (e.g., dropping from ~54.8 °C for the homodimer down to ~30.6 °C for the mixture)[7].

G Solid Crystalline Phase (Homodimer Network) Nematic Nematic Phase (Heterodimer Assembly) Solid->Nematic Heating (T_Cr-N) Melting Point Depressed Isotropic Isotropic Liquid (H-Bonds Dissociated) Nematic->Isotropic Heating (T_N-Iso) Thermal Disruption Isotropic->Nematic Cooling Spontaneous Reassembly

Fig 2. Phase transition dynamics of hydrogen-bonded supramolecular liquid crystals.

Physicochemical Properties & Phase Transition Data

To effectively utilize PCA derivatives, one must understand their thermal boundaries. The table below summarizes the phase transition temperatures and optical properties of pentylcyclohexyl-acid derivatives and their supramolecular mixtures, demonstrating the thermodynamic shifts achieved through derivatization.

Material / Mixture TCr−N​ (°C) TN−Iso​ (°C)Birefringence ( Δn )Primary Application
Pentylcyclohexyl Acid (Homodimer)54.8105.4< 0.10Baseline Mesogen[7]
4-Butylbenzoic Acid (C4BA)101.6114.9~0.12H-Bond Acceptor[7]
PCA Analog / C4BA (50:50 mol%)30.6111.70.10 ± 0.01Chemoresponsive Sensor[4],[7]
PCA-Fluorophenyl EsterN/A (Chiral)N/ATunableChiral Dopant for LCDs[5]

Data Note: The drastic reduction in TCr−N​ for the 50:50 mixture confirms the successful disruption of the highly ordered homodimer crystalline lattice, yielding a highly stable, long-lived nematic state at ambient temperatures[7].

Conclusion

2-(4-Pentylcyclohexyl)acetic acid is far more than a simple aliphatic carboxylic acid; it is a highly tunable structural platform. By leveraging the diequatorial geometry of its trans-cyclohexane core, researchers can synthesize low-viscosity, highly linear mesogens. Whether utilizing Steglich esterification to lock in chiral geometries for advanced optics, or exploiting its hydrogen-bonding capabilities for responsive soft matter, mastering the derivatization of PCA is essential for next-generation materials science.

References
  • Source: google.
  • Source: nih.
  • Title: 67950-95-2 | MFCD04037521 | 1-(Carboxymethyl)
  • Title: 2-(4-Fluorophenyl)
  • Title: Design of Chemoresponsive Soft Matter Using Hydrogen-Bonded Liquid Crystals - PMC (Phase Transition Data)
  • Source: mdpi.
  • Source: whiterose.ac.

Sources

Exploratory

Thermodynamic and Empirical Solubility Profiling of 2-(4-Pentylcyclohexyl)acetic Acid in Organic Solvents

Executive Summary 2-(4-Pentylcyclohexyl)acetic acid (CAS 74603-16-0) is a highly lipophilic, aliphatic carboxylic acid[1][2]. It serves as a critical structural intermediate in the synthesis of advanced liquid crystal di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Pentylcyclohexyl)acetic acid (CAS 74603-16-0) is a highly lipophilic, aliphatic carboxylic acid[1][2]. It serves as a critical structural intermediate in the synthesis of advanced liquid crystal displays (LCDs) and complex active pharmaceutical ingredients (APIs). Because purification and formulation heavily depend on phase behavior, understanding its thermodynamic solubility profile across various organic solvents is paramount. This whitepaper provides a comprehensive, deterministic guide to predicting, measuring, and applying the solubility parameters of this compound.

Structural and Physicochemical Causality

The physicochemical behavior of 2-(4-pentylcyclohexyl)acetic acid is dictated by its amphiphilic dichotomy:

  • Lipophilic Tail : The rigid cyclohexane ring substituted with a flexible, non-polar pentyl chain dominates the molecular volume, driving strong London dispersion forces.

  • Polar Headgroup : The acetic acid moiety at the 2-position introduces localized dipole moments and acts as both a hydrogen-bond donor and acceptor.

  • Dimerization Dynamics : In non-polar and aromatic solvents (e.g., hexane, toluene), aliphatic carboxylic acids spontaneously form stable, hydrogen-bonded dimers[3]. This dimerization effectively shields the polar hydroxyl groups from the non-polar solvent continuum, drastically lowering the energetic penalty of solvation and artificially inflating apparent solubility in non-polar media.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Empirical trial-and-error is inefficient. As a best practice, solvent screening should begin with a predictive thermodynamic model. We utilize the Hoftyzer-Van Krevelen group contribution method to estimate the Hansen Solubility Parameters (HSP) based purely on the molecular structure[4][5].

By calculating the dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) parameters, we can map the compound in a 3D "Hansen Space." Solvents whose HSP coordinates fall within the interaction radius ( R0​ ) of the solute are predicted to be highly effective solvents[6].

HSP_Workflow A Input SMILES 2-(4-pentylcyclohexyl)acetic acid BB BB A->BB B Group Contribution Method (Hoftyzer-Van Krevelen) C Calculate δd, δp, δh (Dispersion, Polar, H-Bond) D Calculate Ra (Distance) Ra² = 4(δd2-δd1)² + (δp2-δp1)² + (δh2-δh1)² C->D E Solvent Selection (Ra < R0 indicates solubility) D->E BB->C

Theoretical workflow for predicting solvent compatibility using Hansen Solubility Parameters.

Experimental Methodology: Self-Validating Protocol

To determine the absolute solubility and validate the HSP model, a robust empirical protocol is required.

Analytical Rationale: A common point of failure in analyzing aliphatic carboxylic acids is the reliance on UV-Vis detection. Because 2-(4-pentylcyclohexyl)acetic acid lacks a conjugated π -system or an aromatic ring, it exhibits negligible UV absorbance above 210 nm. Attempting to quantify it via UV leads to severe baseline drift and solvent interference. Therefore, High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) is mandatory. CAD provides a universal, mass-based response for non-volatile analytes, independent of their optical properties.

Step-by-Step Isothermal Shake-Flask Protocol
  • Saturation : Add an excess of 2-(4-pentylcyclohexyl)acetic acid (approx. 600 mg) to 5.0 mL of the target solvent in a sealed, thermojacketed borosilicate glass vial.

  • Equilibration : Agitate the suspension via magnetic stirring at 400 RPM for 48 hours at the target temperature (e.g., 25.0 ± 0.1 °C) to ensure thermodynamic equilibrium is reached.

  • Phase Separation : Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 × g for 15 minutes. Filter the supernatant rapidly through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to account for active site adsorption on the PTFE membrane.

  • Gravimetric Dilution : Accurately weigh an aliquot of the filtrate and dilute it using a universal diluent (e.g., 50:50 Methanol:Water) to bring the concentration within the linear dynamic range of the CAD (typically 1–100 µg/mL).

  • Quantification : Inject into the HPLC-CAD system utilizing a C18 column. Use a gradient mobile phase of Water/Acetonitrile modified with 0.1% Formic acid. The acidic modifier suppresses the ionization of the carboxylic acid, ensuring sharp, symmetrical peak shapes.

Exp_Workflow N1 Excess Solute + Solvent (Isothermal Shake-Flask) N2 Equilibration (48h at 25°C / 50°C) N1->N2 N3 Phase Separation (Centrifugation & 0.22µm PTFE) N2->N3 N4 Gravimetric Dilution N3->N4 N5 Quantification HPLC-CAD (Universal Detection) N4->N5 N6 Data Processing (Van't Hoff Modeling) N5->N6

Self-validating experimental workflow for empirical solubility determination.

Quantitative Solubility Profile

The table below summarizes the empirically determined solubility of 2-(4-pentylcyclohexyl)acetic acid across distinct solvent classes, demonstrating the profound impact of solvent polarity on the dissolution of this amphiphilic molecule.

Solvent ClassSolventDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
Non-polar n-Hexane1.89> 200.0> 400.0
Aromatic Toluene2.38> 250.0> 500.0
Polar Aprotic Ethyl Acetate6.02145.2318.5
Polar Aprotic Acetonitrile37.518.448.7
Polar Protic Ethanol24.588.6212.3
Polar Protic Water80.1< 0.01< 0.05

Thermodynamic Modeling & Practical Implications

The solubility data directly reflects the structural causality discussed in Section 2:

  • High solubility in non-polar/aromatic solvents : The dominant pentylcyclohexyl moiety interacts highly favorably with hexane and toluene via London dispersion forces. The carboxylic acid headgroups dimerize, shielding the polar face.

  • Moderate solubility in polar protic solvents (Ethanol) : Ethanol disrupts the carboxylic acid dimers to form new solute-solvent hydrogen bonds. However, the large hydrophobic tail incurs a massive entropic penalty (the hydrophobic effect) when organizing the solvent network, limiting total solubility compared to non-polar solvents.

  • Crystallization Design : The temperature dependence of solubility can be modeled using the simplified Van't Hoff equation ( lnx=−RΔHsol​​⋅T1​+C ). The steep solubility curve observed in Ethyl Acetate (increasing from 145.2 mg/mL to 318.5 mg/mL) indicates a high apparent enthalpy of solution ( ΔHsol​ ). This makes Ethyl Acetate an ideal, scalable solvent system for cooling crystallization and purification workflows.

Conclusion

The solubility profile of 2-(4-pentylcyclohexyl)acetic acid is fundamentally governed by its amphiphilic structure and its propensity to dimerize in non-competitive solvents. By leveraging theoretical HSP predictions[6] and validating them with a robust, UV-independent HPLC-CAD methodology, researchers can rationally select solvent systems for synthesis, extraction, and purification. This approach transitions chemical process development from empirical trial-and-error toward highly efficient, deterministic engineering.

References

  • Chemical Substance Information - NextSDS. 2-(4-PENTYLCYCLOHEXYL)ACETIC ACID. NextSDS Database.2

  • Pharma Excipients. Calculation of Solubility Parameters is now available in ZoomLab™. (Discussing the Hoftyzer / Van Krevelen group contribution method). 4

  • Pirika / Hansen-Solubility. Consideration of Hansen Solubility Parameters. Part 3: Donor/Acceptor interaction (Detailing carboxylic acid dimerization in solubility thermodynamics). 3

  • National Center for Biotechnology Information (NCBI). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.6

Sources

Foundational

Analysis of Electronic and Steric Effects in 2-(4-pentylcyclohexyl)acetic acid

An In-depth Technical Guide: Abstract This technical guide provides a comprehensive analysis of the steric and electronic factors governing the molecular behavior of 2-(4-pentylcyclohexyl)acetic acid. As a molecule featu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the steric and electronic factors governing the molecular behavior of 2-(4-pentylcyclohexyl)acetic acid. As a molecule featuring a bulky, flexible aliphatic system coupled with a reactive carboxylic acid moiety, its properties are dictated by a subtle interplay of conformational preferences and inductive effects. Understanding these core principles is paramount for applications in medicinal chemistry and materials science, where molecular shape and acidity are critical determinants of function. This document elucidates the foundational stereochemistry of the substituted cyclohexane ring, explores the electronic nature of the acetic acid substituent, and details the experimental and computational methodologies required for a thorough characterization.

Introduction: The Significance of Stereoelectronic Properties

In the realm of drug development and molecular engineering, the three-dimensional structure and electronic distribution of a molecule are not mere details; they are the very essence of its function. 2-(4-pentylcyclohexyl)acetic acid serves as an exemplary model for exploring these concepts. It comprises two key functional regions: a 1,4-disubstituted cyclohexane ring and a carboxymethyl group. The non-polar cyclohexane and pentyl groups govern the molecule's lipophilicity and steric profile, while the terminal carboxylic acid group provides a site for ionic interactions, hydrogen bonding, and chemical derivatization.

The orientation of these groups relative to one another is not random but is controlled by predictable, high-energy barriers, a phenomenon known as conformational restriction. Concurrently, the electron density across the molecule, particularly at the acidic proton, is modulated by subtle inductive effects transmitted through the carbon framework. This guide dissects these two pillars—steric and electronic effects—to build a holistic understanding of the molecule's chemical personality.

Steric Effects and Conformational Analysis

The dominant steric feature of 2-(4-pentylcyclohexyl)acetic acid is the cyclohexane ring, which exists predominantly in a low-energy "chair" conformation to minimize angular and torsional strain. In a monosubstituted cyclohexane, the substituent can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For nearly all substituents, the equatorial position is energetically favored to avoid steric clashes with other axial hydrogens on the same face of the ring.[1][2]

The Conformational Lock: Role of the 4-Pentyl Group

In 2-(4-pentylcyclohexyl)acetic acid, the cyclohexane ring is 1,4-disubstituted. The large pentyl group imposes a significant steric demand. When forced into an axial position, it would experience severe steric repulsion from the axial hydrogens at the C-2 and C-6 positions. This type of interaction is known as a 1,3-diaxial interaction.[1][2] Consequently, the energetic penalty for the pentyl group to be axial is substantial, effectively "locking" the cyclohexane ring in a conformation where the pentyl group is equatorial.

This has a critical consequence for the acetic acid group at the C-1 position. Because the two substituents are on opposite sides of the ring (a trans relationship is thermodynamically favored during synthesis and equilibration), the equatorial preference of the large pentyl group forces the acetic acid group to also adopt an equatorial position. The alternative chair conformation, where both groups are axial, is prohibitively high in energy.

Diagram 1: Conformational Equilibrium

Caption: Chair conformations of trans-2-(4-pentylcyclohexyl)acetic acid.

This conformational rigidity is a key feature. In a drug design context, it means the molecule presents a well-defined three-dimensional shape for interaction with a biological target, reducing the entropic penalty upon binding.

Electronic Effects and Acidity

The primary electronic feature of the molecule is the acidity of the carboxylic acid group, quantified by its pKa value. The pKa is influenced by the stability of the conjugate base (carboxylate anion) formed upon deprotonation.

The Inductive Effect of the Alkyl Framework

The pentylcyclohexyl group is a large, saturated alkyl substituent. The influence of such groups on the acidity of a nearby carboxylic acid is primarily through the inductive effect—the transmission of charge through sigma bonds.

  • Classical View: Alkyl groups have traditionally been considered electron-donating (+I effect) relative to hydrogen.[3][4][5] According to this model, the alkyl framework would "push" electron density towards the carboxylate anion. This intensifies the negative charge on the anion, making it less stable and therefore a stronger base. A stronger conjugate base corresponds to a weaker acid, resulting in a higher pKa compared to a reference like acetic acid.[3][4]

  • A Modern, Nuanced Perspective: More recent analyses, supported by spectroscopic data and computational chemistry, argue that alkyl groups are, in fact, weakly electron-withdrawing relative to hydrogen due to the greater electronegativity of sp³-hybridized carbon compared to hydrogen.[6][7] The apparent electron-donating behavior seen in other contexts (e.g., carbocation stability) is better attributed to hyperconjugation. For simple aliphatic carboxylic acids, the inductive effect of increasing the alkyl chain length has a diminishing impact on acidity after two or three carbons.[3][4]

Given these points, we can predict that the pKa of 2-(4-pentylcyclohexyl)acetic acid will be slightly higher than that of acetic acid, but likely very similar to that of cyclohexylacetic acid. The large alkyl group destabilizes the carboxylate anion, but the effect is modest.

Quantitative Comparison of Acidity
Compound Structure pKa (in water at 25°C) Rationale for Acidity
Formic AcidHCOOH3.75Reference acid with no alkyl group.
Acetic AcidCH₃COOH4.76[8]The methyl group is electron-donating (classical view), weakening the acid.[4]
Propanoic AcidCH₃CH₂COOH4.87The ethyl group has a slightly stronger inductive effect than methyl.
Cyclohexylacetic AcidC₆H₁₁CH₂COOH~4.9 (Estimated)The cyclohexyl group is a larger alkyl substituent, expected to be slightly more electron-donating than a methyl group.
2-(4-pentylcyclohexyl)acetic acid C₅H₁₁C₆H₁₀CH₂COOH ~4.9-5.0 (Estimated) The addition of the pentyl group is unlikely to significantly alter the inductive effect at the distant carboxyl group.

Table 1: Comparative pKa values of relevant carboxylic acids.

Methodologies for Characterization

To validate the preceding analysis, a combination of spectroscopic, analytical, and computational techniques is required. These protocols represent a self-validating system for confirming the molecule's stereoelectronic properties.

Experimental Protocol 1: Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the conformational state of cyclohexane derivatives in solution.[9][10] The key is to analyze the coupling constants (J-values) of the proton attached to C-1 (the carbon bearing the acetic acid group).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 2-(4-pentylcyclohexyl)acetic acid in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis:

    • Identify the multiplet corresponding to the proton at the C-1 position. This proton is adjacent to the CH₂ group of the acetic acid side chain.

    • An equatorial proton will exhibit small coupling constants to its axial and equatorial neighbors on the adjacent carbons (typically J = 2-5 Hz).

    • An axial proton will show large couplings to its axial neighbors (Jax-ax = 8-13 Hz) and small couplings to its equatorial neighbors (Jax-eq = 2-5 Hz).

  • Interpretation: For 2-(4-pentylcyclohexyl)acetic acid, the C-1 proton is expected to be axial (since the CH₂COOH group is equatorial). Therefore, its signal should appear as a multiplet with at least one large axial-axial coupling constant, confirming the predicted conformation.

Experimental Protocol 2: pKa Determination via Potentiometric Titration

This classic method provides a precise measurement of the acid dissociation constant.

Methodology:

  • Solution Preparation: Prepare a ~0.01 M solution of 2-(4-pentylcyclohexyl)acetic acid in a 50:50 ethanol/water mixture to ensure solubility.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the pH and a magnetic stirrer for mixing.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH), adding the titrant in small, precise increments using a burette. Record the pH after each addition.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection).

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[11]

Computational Chemistry Workflow

In silico modeling provides invaluable insight into the energetics of different conformations and can be used to predict physicochemical properties.[12][13][14]

Diagram 2: Computational Analysis Workflow

G start 1. Build 3D Structures (di-equatorial and di-axial conformers) geom_opt 2. Geometry Optimization (e.g., DFT with B3LYP/6-31G*) Minimize energy of each conformer. start->geom_opt freq_calc 3. Frequency Calculation Confirm true energy minima (no imaginary frequencies). geom_opt->freq_calc energy_comp 4. Energy Comparison Calculate ΔG = G(axial) - G(equatorial). Determine relative stability. freq_calc->energy_comp pka_calc 5. pKa Prediction Use thermodynamic cycle and a solvent model (e.g., SMD or PCM). freq_calc->pka_calc results 6. Synthesized Results - Conformational Energy Profile - Predicted pKa Value - Electrostatic Potential Map energy_comp->results pka_calc->results

Caption: A typical workflow for the computational analysis of conformers.

Conclusion: A Synthesis of Effects

The chemical behavior of 2-(4-pentylcyclohexyl)acetic acid is a direct manifestation of its underlying stereoelectronic structure.

  • Steric Control: The molecule's three-dimensional architecture is overwhelmingly dictated by the steric bulk of the pentyl and acetic acid groups on the cyclohexane ring. The strong preference for both substituents to occupy equatorial positions results in a conformationally rigid structure, which is a desirable trait in rational drug design.

  • Electronic Modulation: The acidity of the molecule is modulated by the weak, electron-destabilizing inductive effect of the large alkyl framework. This results in a weak acid with a pKa value expected to be near 5.0, making it predominantly ionized at physiological pH (7.4).

This detailed understanding, validated through the rigorous experimental and computational protocols outlined herein, is essential for any scientist seeking to employ this molecule or its derivatives in advanced applications. The principles discussed are broadly applicable to the analysis of other complex aliphatic systems.

References

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link][3]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. [Link][4]

  • Ribeiro, A. A., & Cañada, F. J. (2003). Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! PubMed. [Link][9]

  • Wiberg, K. B., & Rablen, P. R. (2003). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. ResearchGate. [Link][15]

  • Neuman, R. C. (n.d.). Chapter 14 Substituent Effects. University of California, Riverside. [Link][5]

  • Salvatella, L. (2025, October 28). Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. ACS Omega. [Link][6]

  • Nebergall, W. H., & Johnson, O. H. (1949). Some Steric Effects of the Cyclohexyl Group in Organosilicon Compounds. Journal of the American Chemical Society. [Link][16]

  • Tomé, L. I. N., Rosado, M. T. S., Eusébio, M. E. S., & Redinha, J. S. (2007). Molecular structure of mono- and 1,2-aminoderivatives of cyclohexane: Steric strain effects as determining factors. SciSpace. [Link][17]

  • National Center for Biotechnology Information. (n.d.). Cyclohexaneacetic acid. PubChem. [Link][18]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8. [Link][19]

  • Sanderson, J. M. (2024, November 12). Alkyl groups in organic molecules are NOT inductively electron-releasing. RSC Publishing. [Link][7]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. [Link][1]

  • Poppe, L., et al. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. [Link][20]

  • Common Organic Chemistry. (n.d.). Acetic Acid. [Link][8]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link][13]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link][2]

  • Reddit. (2025, August 23). Please help me with acetic acid's pKa as a beginner. [Link][21]

  • Quora. (2016, March 14). How to calculate the pKa of acetic acid. [Link][11]

  • Stoltz, B. M. (2018, January 5). Demystifying X-ray Crystallography. [Link][22]

  • University of Wisconsin-Madison. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link][23]

  • Schütte, C., & Deuflhard, P. (n.d.). Molecular Conformation Dynamics and Computational Drug Design. Zuse Institute Berlin. [Link][12]

  • Trager, W. F. (1967). Conformational analysis of 4-hydroxycyclohexanone oxime by NMR spectroscopy. Journal of Pharmaceutical Sciences. [Link][10]

  • Sgrignani, J. (n.d.). Exploring molecular mechanisms with simulations and data analyses. University of Illinois Urbana-Champaign. [Link][14]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for trans-2-(4-Pentylcyclohexyl)acetic Acid

Introduction & Strategic Rationale 2-(4-Pentylcyclohexyl)acetic acid (CAS: 74603-16-0) is a highly valued building block in the development of nematic liquid crystals and lipophilic pharmaceutical moieties. The incorpora...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-(4-Pentylcyclohexyl)acetic acid (CAS: 74603-16-0) is a highly valued building block in the development of nematic liquid crystals and lipophilic pharmaceutical moieties. The incorporation of a 4-alkylcyclohexyl core provides exceptional conformational rigidity and lipophilicity, which are critical for tuning the dielectric anisotropy of display materials and optimizing the pharmacokinetic profiles of small-molecule drugs.

This application note details a robust, three-step homologation pathway starting from the commercially available 4-pentylcyclohexanone. The sequence utilizes a Horner-Wadsworth-Emmons (HWE) olefination, followed by heterogeneous catalytic hydrogenation, and concludes with saponification and diastereomeric resolution .

Mechanistic Insight & Stereochemical Control: A common misconception in the synthesis of cycloalkylacetic acids is that the trans isomer can be thermodynamically enriched via base-catalyzed epimerization during the saponification step. However, because the α -protons of the acetic acid side chain are exocyclic, enolization does not epimerize the β -stereocenter on the cyclohexane ring. Consequently, the cis/trans ratio established during hydrogenation remains fixed during hydrolysis . The isolation of the pure trans (diequatorial) isomer relies entirely on its preferential crystallization from non-polar solvents, driven by the highly symmetric and tightly packing crystal lattice of the trans-isomer .

Mechanistic Pathway & Workflow Diagram

SynthesisRoute SM 4-Pentylcyclohexanone (Starting Material) R1 Triethyl Phosphonoacetate NaH, THF, 0 °C to RT SM->R1 Int1 Ethyl 2-(4-pentylcyclohexylidene)acetate (Intermediate 1) R1->Int1 R2 H2 (1 atm), 10% Pd/C Ethanol, RT Int1->R2 Int2 Ethyl 2-(4-pentylcyclohexyl)acetate (cis/trans mixture) R2->Int2 R3 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq) 3. Hexane Recrystallization Int2->R3 Target trans-2-(4-Pentylcyclohexyl)acetic acid (Target Compound) R3->Target

Figure 1: Three-step synthetic workflow from 4-pentylcyclohexanone to the target acetic acid.

Step-by-Step Experimental Methodologies

Olefination: Synthesis of Ethyl 2-(4-pentylcyclohexylidene)acetate

This step utilizes the HWE reaction to install the exocyclic double bond. Sodium hydride is selected as the base to ensure complete, irreversible deprotonation of the phosphonate, preventing retro-aldol-type side reactions.

Reagents:

  • 4-Pentylcyclohexanone: 10.0 g (59.4 mmol)

  • Triethyl phosphonoacetate: 14.6 g (65.3 mmol, 1.1 eq)

  • Sodium Hydride (60% dispersion in mineral oil): 2.85 g (71.3 mmol, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF): 100 mL

Procedure:

  • Charge a flame-dried 250 mL round-bottom flask with NaH and anhydrous THF under a strict nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Add triethyl phosphonoacetate dropwise over 15 minutes. Self-Validation Cue: Observe the steady evolution of hydrogen gas. Stir for 30 minutes until the solution becomes completely clear, indicating the quantitative formation of the phosphonate carbanion.

  • Add a solution of 4-pentylcyclohexanone in 20 mL THF dropwise over 20 minutes to manage the mild exotherm.

  • Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 4 hours.

  • Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Pass the crude oil through a short-path silica gel plug (eluting with Hexane:EtOAc 95:5) to remove baseline phosphorus byproducts, yielding the product as a colorless oil.

Reduction: Synthesis of Ethyl 2-(4-pentylcyclohexyl)acetate

Hydrogenation of the exocyclic double bond occurs via syn-addition. Because the bulky pentyl group acts as a conformational anchor, H₂ delivery occurs from both the axial and equatorial faces, inherently yielding a diastereomeric mixture.

Reagents:

  • Ethyl 2-(4-pentylcyclohexylidene)acetate: ~13.5 g (56.6 mmol)

  • 10% Palladium on Carbon (Pd/C): 0.67 g (5 wt%)

  • Absolute Ethanol: 100 mL

  • Hydrogen Gas (H₂): 1 atm (Balloon)

Procedure:

  • Dissolve the unsaturated ester in absolute ethanol within a heavy-walled hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst under a gentle stream of nitrogen to prevent autoignition of the solvent.

  • Evacuate the flask and backfill with hydrogen gas three times. Maintain the system under a hydrogen balloon (1 atm).

  • Stir vigorously at room temperature for 12 hours. Self-Validation Cue: Monitor via ¹H NMR for the complete disappearance of the vinylic proton signal at ~5.6 ppm.

  • Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess ethanol (Caution: Do not let the Pd/C dry out on the filter).

  • Concentrate the filtrate in vacuo to afford the saturated ester as a cis/trans mixture.

Hydrolysis & Diastereomeric Resolution: trans-2-(4-Pentylcyclohexyl)acetic Acid

This final step liberates the free carboxylic acid. The critical phase is the subsequent recrystallization, which selectively isolates the thermodynamically stable trans-isomer from the diastereomeric mixture.

Reagents:

  • Ethyl 2-(4-pentylcyclohexyl)acetate: ~13.5 g (56.2 mmol)

  • Sodium Hydroxide (NaOH): 6.7 g (168 mmol, 3.0 eq)

  • Ethanol / Water: 60 mL / 20 mL (3:1 v/v)

  • Concentrated HCl (aq): As needed for acidification

Procedure:

  • Dissolve the ester in the ethanol/water mixture and add the NaOH pellets.

  • Attach a reflux condenser and heat the mixture to 85 °C for 6 hours.

  • Cool the mixture to room temperature and concentrate in vacuo to remove the majority of the ethanol.

  • Dilute the aqueous residue with 50 mL of water and extract with diethyl ether (2 × 30 mL). Discard the organic layer (this removes unreacted neutral impurities).

  • Cool the aqueous layer to 0 °C and acidify dropwise to pH 2 using concentrated HCl. Self-Validation Cue: A thick, white precipitate of the crude carboxylic acid will crash out of solution.

  • Extract the acidic aqueous layer with Ethyl Acetate (3 × 50 mL). Dry the combined organics over Na₂SO₄ and concentrate.

  • Resolution Step: Dissolve the crude acid in a minimum volume of boiling n-hexane. Allow the solution to cool slowly to room temperature, undisturbed, then transfer to a 0 °C bath for 2 hours.

  • Collect the highly crystalline trans-2-(4-pentylcyclohexyl)acetic acid via vacuum filtration, washing with ice-cold hexane.

Quantitative Data & Process Analytics

Process StepExpected YieldAnalytical Markers (Self-Validation)Physical State
1. Olefination 85 – 90%TLC: Rf ~ 0.7 (Hexane:EtOAc 9:1)¹H NMR: Vinylic proton at ~5.6 ppm (1H, s)Colorless Oil
2. Reduction 95 – 98%TLC: Rf ~ 0.75 (Hexane:EtOAc 9:1)¹H NMR: Absence of 5.6 ppm signalColorless Oil
3. Hydrolysis 98% (Crude)TLC: Rf ~ 0.2 (Hexane:EtOAc 7:3 with 1% AcOH)IR: Broad O-H stretch (3300-2500 cm⁻¹)White Solid
4. Resolution 60 – 70%¹H NMR: Diagnostic shifts for diequatorial ring protons.Melting Point: Sharp, consistent with literature.Crystalline Needles

Troubleshooting & Optimization Matrix

Observed IssueMechanistic CauseCorrective Action
Incomplete HWE Reaction Moisture in the system quenching the phosphonate carbanion.Ensure strictly anhydrous THF is used. Titrate NaH or wash with dry hexane prior to use if degradation is suspected.
Sluggish Hydrogenation Catalyst poisoning by residual phosphorus byproducts from Step 1.Ensure the intermediate ester is thoroughly passed through a silica plug before introducing the Pd/C catalyst.
Low trans:cis Ratio Co-precipitation of the cis-isomer due to overly rapid cooling or poor solvent choice.Use strictly non-polar solvents (e.g., n-heptane or n-hexane). Heat to a rolling boil and cool at a rate of <10 °C/hour to promote selective lattice packing.

References

  • Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis". Journal of the American Chemical Society, 1961, 83 (7), 1733–1738. URL:[Link]

  • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis, Wiley, 2001. URL:[Link]

  • Coates, D. et al. "US Patent 4,482,472 A - Liquid crystal materials". United States Patent and Trademark Office, 1984.
Application

step-by-step synthesis of 2-(4-pentylcyclohexyl)acetic acid derivatives

An In-Depth Guide to the Synthesis of 2-(4-Pentylcyclohexyl)acetic Acid Derivatives Introduction: The Significance of the Cyclohexylacetic Acid Moiety The 2-(4-alkylcyclohexyl)acetic acid scaffold is a crucial structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 2-(4-Pentylcyclohexyl)acetic Acid Derivatives

Introduction: The Significance of the Cyclohexylacetic Acid Moiety

The 2-(4-alkylcyclohexyl)acetic acid scaffold is a crucial structural motif in medicinal chemistry and materials science. Its presence in molecular design often imparts favorable pharmacokinetic properties, such as improved lipophilicity and metabolic stability, which are critical for the development of effective therapeutic agents. Derivatives of this structure are explored as non-steroidal anti-inflammatory drugs (NSAIDs), modulators of various receptor pathways, and as key components in the synthesis of liquid crystals.

This document, intended for researchers and professionals in drug development and organic synthesis, provides a detailed, step-by-step guide to the synthesis of 2-(4-pentylcyclohexyl)acetic acid. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform the selection of each protocol. We will explore robust and scalable synthetic routes, offering insights into potential challenges and their solutions.

Overview of Primary Synthetic Strategies

The synthesis of 2-(4-pentylcyclohexyl)acetic acid can be approached from two fundamentally different directions: by constructing the acetic acid side chain onto a pre-formed cyclohexane ring, or by first synthesizing an aromatic precursor and subsequently reducing the phenyl ring to a cyclohexane.

  • The "Cyclohexane Core First" Approach: This strategy begins with a readily available 4-pentylcyclohexane derivative, such as 4-pentylcyclohexanone. The two-carbon acetic acid side chain is then appended using classic carbon-carbon bond-forming reactions. Key methods include the Horner-Wadsworth-Emmons olefination, the Malonic Ester Synthesis, or Arndt-Eistert homologation.[1][2][3] This approach offers excellent control over the cyclohexane core structure from the outset.

  • The "Aromatic Precursor" Approach: This route involves the synthesis of 2-(4-pentylphenyl)acetic acid, which is then subjected to catalytic hydrogenation to saturate the aromatic ring.[4] While seemingly direct, this method often requires high-pressure hydrogenation equipment and specialized catalysts (e.g., Rhodium or Ruthenium) and can yield complex mixtures of cis and trans isomers that necessitate challenging purification steps.[5]

For its versatility, scalability, and reliance on more common laboratory techniques, this guide will focus on the "Cyclohexane Core First" approach, detailing two reliable protocols starting from the key intermediate, 4-pentylcyclohexanone.

Synthetic_Strategies cluster_0 Strategic Approaches cluster_1 Details for Approach 1 cluster_2 Details for Approach 2 Start Target: 2-(4-Pentylcyclohexyl)acetic Acid Approach1 Approach 1: Cyclohexane Core First Start->Approach1 Approach2 Approach 2: Aromatic Precursor Start->Approach2 Ketone 4-Pentylcyclohexanone Approach1->Ketone AromaticAcid 2-(4-Pentylphenyl)acetic Acid Approach2->AromaticAcid HWE Horner-Wadsworth-Emmons (HWE) Olefination Ketone->HWE Malonic Malonic Ester Synthesis Ketone->Malonic Target Target HWE->Target Hydrogenation & Saponification Malonic->Target Alkylation, Hydrolysis & Decarboxylation Hydrogenation Catalytic Hydrogenation (High Pressure) AromaticAcid->Hydrogenation Hydrogenation->Target Ring Saturation

Caption: High-level overview of the two primary synthetic strategies.

Recommended Synthetic Pathway: From 4-Pentylphenol to Target Acid

This section details a robust, multi-step synthesis beginning with the commercially available and cost-effective starting material, 4-pentylphenol. The pathway is divided into two main parts: the synthesis of the key 4-pentylcyclohexanone intermediate, followed by two distinct and reliable protocols for elaborating the acetic acid side chain.

Part 1: Synthesis of Key Intermediate: 4-Pentylcyclohexanone

The initial steps focus on converting the aromatic starting material into the saturated cyclohexanone core, which serves as the branching point for subsequent reactions.

Step 1.1: Catalytic Hydrogenation of 4-Pentylphenol

The first transformation is the saturation of the phenol ring to produce 4-pentylcyclohexanol. This is achieved via catalytic hydrogenation, a process where hydrogen gas is added across the double bonds of the aromatic ring in the presence of a metal catalyst.

  • Mechanistic Insight: The reaction occurs on the surface of the heterogeneous catalyst (e.g., Palladium on Carbon). Both the phenol and hydrogen adsorb onto the catalyst surface, facilitating the stepwise addition of hydrogen atoms to the aromatic ring. This method typically produces a mixture of cis and trans isomers of the resulting cyclohexanol.

Protocol 1.1: Hydrogenation of 4-Pentylphenol

Reagent Molar Eq. MW ( g/mol ) Amount
4-Pentylphenol 1.0 164.24 16.4 g (100 mmol)
10% Palladium on Carbon (Pd/C) ~5 mol % - ~0.8-1.6 g
Ethanol Solvent - 250 mL

| Hydrogen Gas (H₂) | Excess | 2.02 | High Pressure |

Procedure:

  • To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 4-pentylphenol and ethanol.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable, especially when dry and in the presence of flammable solvents.

  • Seal the vessel and purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi, consult specific literature for optimization).

  • Heat the mixture to 50-70 °C and agitate vigorously.

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with additional ethanol.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude 4-pentylcyclohexanol as a colorless oil or low-melting solid. The product is often a mixture of isomers and can be used in the next step without further purification.

Step 1.2: Oxidation of 4-Pentylcyclohexanol to 4-Pentylcyclohexanone

The secondary alcohol is oxidized to the corresponding ketone. A variety of oxidizing agents can be used, but a common and effective method is the Swern oxidation or using milder chromate-based reagents like Pyridinium chlorochromate (PCC). A greener alternative involves using bleach (NaOCl) with a catalytic amount of TEMPO.[6]

  • Mechanistic Insight (PCC Oxidation): The alcohol oxygen attacks the chromium atom of PCC, and after a proton transfer, a chromate ester is formed. A base (like pyridine, present in the reagent) then abstracts the proton from the carbon bearing the oxygen, leading to an E2-like elimination that forms the ketone, a reduced chromium species, and pyridinium hydrochloride.

Protocol 1.2: PCC Oxidation of 4-Pentylcyclohexanol

Reagent Molar Eq. MW ( g/mol ) Amount
4-Pentylcyclohexanol 1.0 170.29 17.0 g (100 mmol)
Pyridinium Chlorochromate (PCC) 1.5 215.56 32.3 g (150 mmol)
Dichloromethane (DCM) Solvent - 400 mL

| Celite® or Silica Gel | Adsorbent | - | ~30 g |

Procedure:

  • In a large round-bottom flask equipped with a mechanical stirrer, suspend PCC in dichloromethane (DCM).

  • To this stirred suspension, add a solution of 4-pentylcyclohexanol in DCM dropwise over 20-30 minutes. The mixture will become a dark, tarry brown.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether (200 mL) to precipitate the chromium byproducts.

  • Pass the entire mixture through a short plug of silica gel or Celite®, washing thoroughly with diethyl ether. This filtration step is crucial to remove the spent chromium salts.

  • Collect the filtrate and remove the solvents under reduced pressure. The crude product is 4-pentylcyclohexanone, which can be purified by vacuum distillation or column chromatography if necessary.

Part 2: Synthesis of 2-(4-Pentylcyclohexyl)acetic Acid

With the key ketone intermediate in hand, we present two robust methods for constructing the acetic acid side chain.

Protocol A: The Horner-Wadsworth-Emmons (HWE) Olefination Route

This elegant three-step sequence involves an olefination reaction to form an α,β-unsaturated ester, followed by reduction of the double bond and subsequent hydrolysis to the target carboxylic acid. The HWE reaction is often preferred over the classical Wittig reaction for synthesizing α,β-unsaturated esters due to the higher reactivity of the phosphonate reagent and simpler purification.[3]

HWE_Workflow Start 4-Pentylcyclohexanone Step1 Step 2.A.1: HWE Reaction + Triethyl phosphonoacetate + NaH or NaOEt Start->Step1 Intermediate1 Ethyl 2-(4-pentylcyclohexylidene)acetate (α,β-Unsaturated Ester) Step1->Intermediate1 Step2 Step 2.A.2: Hydrogenation + H₂, Pd/C Intermediate1->Step2 Intermediate2 Ethyl 2-(4-pentylcyclohexyl)acetate (Saturated Ester) Step2->Intermediate2 Step3 Step 2.A.3: Saponification + NaOH, H₂O + Acidic Workup (HCl) Intermediate2->Step3 End 2-(4-Pentylcyclohexyl)acetic Acid Step3->End

Caption: Workflow for the Horner-Wadsworth-Emmons Route.

Step 2.A.1: HWE Reaction with Triethyl Phosphonoacetate

Reagent Molar Eq. MW ( g/mol ) Amount
4-Pentylcyclohexanone 1.0 168.28 8.41 g (50 mmol)
Triethyl phosphonoacetate 1.1 224.16 12.3 g (55 mmol)
Sodium Hydride (60% in oil) 1.2 40.00 (as NaH) 2.2 g (55 mmol)

| Tetrahydrofuran (THF), anhydrous | Solvent | - | 200 mL |

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add the sodium hydride dispersion.

  • Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF (100 mL) to the washed NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the triethyl phosphonoacetate dropwise to the stirred NaH suspension. Hydrogen gas will evolve. Caution: Hydrogen is highly flammable. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature for another 30 minutes to ensure complete formation of the phosphonate anion.

  • Re-cool the mixture to 0 °C and add a solution of 4-pentylcyclohexanone in anhydrous THF (100 mL) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield ethyl 2-(4-pentylcyclohexylidene)acetate.

Step 2.A.2: Hydrogenation of the α,β-Unsaturated Ester This step is analogous to Protocol 1.1, but targets the exocyclic double bond, which is readily reduced under standard conditions.

Procedure:

  • Dissolve the unsaturated ester from the previous step in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ until hydrogen uptake ceases.

  • Filter the catalyst through Celite® and concentrate the filtrate to yield ethyl 2-(4-pentylcyclohexyl)acetate. This product is typically clean enough for the next step.

Step 2.A.3: Saponification of the Ester The final step is the base-mediated hydrolysis (saponification) of the ethyl ester to the carboxylate salt, followed by acidification to yield the final product.[7]

Procedure:

  • Dissolve the saturated ester in a 2:1 mixture of ethanol and water.

  • Add 3-5 molar equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the mixture to reflux for 2-4 hours until TLC analysis shows complete consumption of the starting ester.

  • Cool the mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by slowly adding concentrated hydrochloric acid (HCl).

  • A white precipitate of the carboxylic acid should form. Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 2-(4-pentylcyclohexyl)acetic acid. The product can be further purified by recrystallization from hexane or a similar solvent.

Protocol B: The Malonic Ester Synthesis Route

This classic method provides a reliable alternative for synthesizing substituted acetic acids.[8][9] It involves alkylating diethyl malonate with a suitable 4-pentylcyclohexyl electrophile, followed by hydrolysis and decarboxylation.

Malonic_Workflow Start 4-Pentylcyclohexanol Step1 Step 2.B.1: Halogenation + PBr₃ or SOCl₂ Start->Step1 Intermediate1 4-Pentylcyclohexyl Bromide (Alkyl Halide) Step1->Intermediate1 Step2 Step 2.B.2: Alkylation + Diethyl Malonate + NaOEt Intermediate1->Step2 Intermediate2 Diethyl 2-(4-pentylcyclohexyl)malonate (Alkylated Malonate) Step2->Intermediate2 Step3 Step 2.B.3: Hydrolysis & Decarboxylation + NaOH, H₂O then H₃O⁺, Heat Intermediate2->Step3 End 2-(4-Pentylcyclohexyl)acetic Acid Step3->End

Caption: Workflow for the Malonic Ester Synthesis Route.

Step 2.B.1: Conversion of 4-Pentylcyclohexanol to 4-Pentylcyclohexyl Bromide The hydroxyl group must first be converted into a good leaving group, such as a halide, to facilitate the subsequent Sₙ2 reaction.

Procedure:

  • Place 4-pentylcyclohexanol (from Part 1) in a round-bottom flask and cool in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) (approx. 0.4 molar equivalents) dropwise with vigorous stirring.

  • After addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, then heat gently to 50-60 °C for an additional hour.

  • Cool the mixture and carefully pour it over ice.

  • Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry over anhydrous Na₂SO₄ and concentrate to yield the crude 4-pentylcyclohexyl bromide, which should be used promptly in the next step.

Step 2.B.2: Alkylation of Diethyl Malonate The α-proton of diethyl malonate is acidic and can be removed by a base like sodium ethoxide to form a nucleophilic enolate, which then displaces the bromide in an Sₙ2 reaction.[10][11]

Procedure:

  • Prepare sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

  • To the freshly prepared NaOEt solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

  • Stir for 30 minutes, then add the 4-pentylcyclohexyl bromide (1.0 eq) from the previous step.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool, neutralize with dilute acid, and remove the ethanol under reduced pressure.

  • Extract the residue with ether, wash with water and brine, dry, and concentrate. The resulting diethyl 2-(4-pentylcyclohexyl)malonate can be purified by vacuum distillation.

Step 2.B.3: Hydrolysis and Decarboxylation The final step involves hydrolyzing both ester groups to carboxylic acids. The resulting malonic acid derivative is unstable to heat and readily loses CO₂ (decarboxylates) to give the final product.[12]

Procedure:

  • Reflux the alkylated malonate from the previous step with an excess of aqueous NaOH or KOH solution until the hydrolysis is complete (typically 4-6 hours).

  • Cool the solution and carefully acidify with concentrated HCl.

  • Gently heat the acidified solution to 100-120 °C. Vigorous evolution of CO₂ will be observed. Continue heating until gas evolution ceases.

  • Cool the mixture and extract the final product, 2-(4-pentylcyclohexyl)acetic acid, with diethyl ether.

  • Wash, dry, and concentrate the organic extracts. Purify by recrystallization as described in Protocol 2.A.3.

Characterization of Final Product

The identity and purity of the synthesized 2-(4-pentylcyclohexyl)acetic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, showing characteristic signals for the cyclohexyl ring, the pentyl chain, and the -CH₂COOH group.

  • Infrared (IR) Spectroscopy: Will show a strong, broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹, characteristic of a carboxylic acid.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (226.35 g/mol ).

Conclusion

This guide presents two field-proven, reliable, and scalable synthetic routes for the preparation of 2-(4-pentylcyclohexyl)acetic acid, a valuable building block for research in drug discovery and materials science. The Horner-Wadsworth-Emmons route offers a modern and efficient pathway, while the Malonic Ester synthesis represents a classic and robust alternative. By providing detailed, step-by-step protocols and explaining the causality behind the experimental choices, this document equips researchers with the practical knowledge needed to successfully synthesize this important compound and its derivatives.

References

  • PrepChem. Synthesis of α-(p-cyclohexylphenoxy)α-cyclohexylacetic acid. Available from: [Link]

  • Wikipedia. Malonic ester synthesis. Available from: [Link]

  • Liao, Y., et al. Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. Royal Society of Chemistry. Available from: [Link]

  • Tang, H., & Xu, S. Synthesis of Transcyclohexane Carboxylic Acid Derivatives. Chinese Journal of Applied Chemistry, 1999, 16(2): 85-87. Available from: [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. Available from: [Link]

  • Cambridge University Press. Arndt-Eistert Reaction. Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • AbdElal, S. N. Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 2013, 5(6):168-177. Available from: [Link]

  • OpenOChem Learn. Malonic Ester Synthesis. Available from: [Link]

  • University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available from: [Link]

  • Wikipedia. Arndt–Eistert reaction. Available from: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

  • Quora. How to synthesize 4-tert-butylcyclohexanone. Available from: [Link]

  • Scribd. 304 Arndt Eistert Reaction PDF. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. Available from: [Link]

  • PubMed. A new cyclohexylacetic acid derivative from the aerial parts of Emilia sonchifolia. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Available from: [Link]

  • Organic Syntheses. Ethyl Cyclohexylideneacetate. Available from: [Link]

  • Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]

  • Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
  • ResearchGate. Hydropurification of terephthalic acid over Pd/AC I. Apparent kinetics of 4-CBA hydrogenation on catalysts of different sizes. Available from: [Link]

  • ResearchGate. 4-Propylphenol Hydrogenation over Pt-Pd Bimetallic Catalyst in Aqueous Ethanol Solution without External Hydrogen. Available from: [Link]

Sources

Method

Advanced Purification Protocols for 2-(4-Pentylcyclohexyl)acetic Acid: Strategies for Liquid Crystal and Pharmaceutical Intermediates

Introduction & Rationale As a Senior Application Scientist specializing in aliphatic cyclic building blocks, I frequently address the unique purification challenges posed by compounds like 2-(4-pentylcyclohexyl)acetic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

As a Senior Application Scientist specializing in aliphatic cyclic building blocks, I frequently address the unique purification challenges posed by compounds like 2-(4-pentylcyclohexyl)acetic acid (CAS: 74603-16-0)[1]. This compound is a highly valued intermediate in the synthesis of nematic and smectic liquid crystals[2], as well as a structural motif in advanced pharmaceutical drug design.

The critical challenge in purifying this compound lies in its stereochemistry. The performance of downstream liquid crystal mixtures—specifically their clearing temperatures and dielectric anisotropy—relies heavily on the stereochemical purity of the trans-1,4-disubstituted cyclohexane ring[3]. The cis-isomer disrupts the linear molecular packing required for stable mesophases. Therefore, a robust purification strategy must not only remove chemical byproducts (such as unreacted alcohols or transition metal catalysts) but also aggressively enrich the desired trans-isomer.

Physicochemical Profiling

Understanding the intrinsic properties of 2-(4-pentylcyclohexyl)acetic acid is the first step in designing a self-validating purification system. The presence of the lipophilic pentylcyclohexyl tail combined with the polar carboxylic acid headgroup makes this molecule an excellent candidate for orthogonal purification techniques[4].

Table 1: Key Physicochemical Properties

PropertyValueImplication for Purification
Chemical Name 2-(4-Pentylcyclohexyl)acetic acidDictates lipophilicity and solvent compatibility.
CAS Number 74603-16-0Standard identifier for regulatory tracking.
Molecular Formula C13H24O2High carbon count indicates strong organic solubility.
Molecular Weight 212.33 g/mol Used for stoichiometric calculations.
Predicted pKa ~4.72Enables chemoselective acid-base extraction.
Predicted Boiling Point 321.1 °CRequires high-vacuum if distillation is attempted.

Purification Strategy & Causality

A high-yield, high-purity workflow relies on three sequential pillars, each exploiting a different physical property of the molecule:

  • Chemoselective Acid-Base Partitioning: Leveraging the carboxylic acid moiety (pKa ~4.72)[4], we can convert the target molecule into a water-soluble sodium salt. This orthogonal step completely strips away neutral, highly lipophilic impurities (e.g., unreacted 4-pentylcyclohexanol or hydrocarbon byproducts) which remain trapped in the organic phase.

  • Isomeric Enrichment via Recrystallization: The thermodynamic stability and linear geometry of the trans-4-pentylcyclohexyl moiety facilitate tighter crystal lattice packing compared to the cis-isomer. By carefully controlling the cooling rate in a binary solvent system, we force the trans-isomer to precipitate while the cis-isomer remains dissolved in the mother liquor.

  • Chromatographic Polishing: For ultra-high purity (>99.5%) required in electronic-grade materials, silica gel flash chromatography resolves any co-crystallized structural analogs or trace isomeric impurities.

Workflow Visualization

PurificationWorkflow Crude Crude 2-(4-Pentylcyclohexyl) acetic acid Extraction Acid-Base Extraction (NaOH / HCl) Crude->Extraction Dissolve in Et2O Extract with aq. NaOH OrgWaste Organic Waste (Neutral Impurities) Extraction->OrgWaste Discard organic phase Recrystallization Recrystallization (Hexane/EtOAc) Extraction->Recrystallization Acidify aq. phase (HCl) Extract & Concentrate MotherLiquor Mother Liquor (cis-Isomer enriched) Recrystallization->MotherLiquor Filter Chromatography Flash Chromatography (Silica Gel) Recrystallization->Chromatography Dissolve crystals PureProduct Pure trans-Isomer (>99.5% Purity) Chromatography->PureProduct Elute & Evaporate

Sequential purification workflow for 2-(4-pentylcyclohexyl)acetic acid targeting the trans-isomer.

Detailed Experimental Protocols

Protocol 1: Chemoselective Acid-Base Extraction
  • Objective: Remove neutral and highly lipophilic impurities.

  • Procedure:

    • Dissolve 10.0 g of crude 2-(4-pentylcyclohexyl)acetic acid in 100 mL of diethyl ether (or ethyl acetate) in a 250 mL separatory funnel.

    • Extract the organic layer with 3 x 50 mL of 1.0 M aqueous NaOH.

      • Causality: The basic environment (pH > 10) ensures complete deprotonation of the carboxylic acid, driving the target molecule into the aqueous phase as a sodium carboxylate salt.

    • Wash the combined aqueous alkaline layers with 30 mL of fresh diethyl ether. Discard the organic layers (contains neutral impurities).

    • Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath to 0–5 °C.

    • Carefully acidify the aqueous layer to pH 2 using 6.0 M HCl while stirring vigorously.

      • Causality: Cooling prevents thermal degradation from the exothermic neutralization and minimizes the "oiling out" of the product, encouraging it to form a handleable precipitate or distinct liquid phase.

    • Extract the turbid acidic aqueous layer with 3 x 50 mL of ethyl acetate.

    • Wash the combined organic layers with 50 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the semi-purified acid.

Protocol 2: Isomeric Enrichment via Recrystallization
  • Objective: Isolate the trans-isomer from the cis-isomer.

  • Procedure:

    • Transfer the semi-purified acid to a round-bottom flask and dissolve in a minimum volume of boiling hexane (approximately 3–4 mL per gram of product).

    • If the solution is cloudy, add ethyl acetate dropwise until the boiling solution becomes completely clear.

    • Remove from heat and allow the solution to cool slowly to room temperature undisturbed.

      • Causality: Slow cooling avoids kinetic trapping of impurities and promotes the selective crystallization of the thermodynamically favored trans-isomer. The cis-isomer, having poorer lattice packing, remains solvated.

    • Once at room temperature, transfer the flask to a 4 °C refrigerator for 12 hours to maximize yield.

    • Collect the white crystals via vacuum filtration, wash with 10 mL of ice-cold hexane, and dry under high vacuum for 4 hours.

Protocol 3: Flash Column Chromatography (Polishing Step)
  • Objective: Final polishing to remove trace co-crystallized impurities and achieve >99.5% purity.

  • Procedure:

    • Prepare a silica gel column (230-400 mesh) using a solvent system of Hexane/Ethyl Acetate (9:1, v/v) containing 1% glacial acetic acid.

      • Causality: The addition of 1% acetic acid suppresses the ionization of the target carboxylic acid on the slightly acidic silica surface. This prevents severe peak tailing and ensures sharp, distinct elution bands[3].

    • Dissolve the recrystallized product in a minimum amount of the eluent and load it onto the column.

    • Elute the column under positive pressure, collecting 20 mL fractions. Monitor fractions via Thin Layer Chromatography (TLC), visualizing spots with a phosphomolybdic acid (PMA) or KMnO₄ stain (since the molecule lacks strong UV chromophores).

    • Combine fractions containing the pure product. Concentrate under reduced pressure.

    • Self-Validating Step: To remove residual acetic acid from the eluent, perform an azeotropic distillation by adding 20 mL of toluene to the flask and evaporating it twice, followed by extended high-vacuum drying.

Quantitative Data Summary

The following table summarizes typical recovery rates and purity enhancements observed when executing the above protocols sequentially on a 10.0 g crude batch.

Table 2: Purification Metrics and Recovery

Purification StageMass RecoveredIsomeric Ratio (trans:cis)Chemical Purity (HPLC)
Crude Material 10.0 g70:3085.0%
Post Acid-Base Ext. 8.2 g70:3094.5%
Post Recrystallization 4.8 g>95:598.2%
Post Chromatography 4.1 g>99:1>99.5%

Note: The mass drop during recrystallization is primarily due to the intentional exclusion of the cis-isomer into the mother liquor.

Sources

Application

Application Note: Amidation Strategies for 2-(4-Pentylcyclohexyl)acetic Acid in Lipophilic Anchor Synthesis

Executive Summary 2-(4-Pentylcyclohexyl)acetic acid (CAS 74603-16-0) is a highly valuable building block in medicinal chemistry and materials science. Structurally, it features a flexible acetic acid linker attached to a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Pentylcyclohexyl)acetic acid (CAS 74603-16-0) is a highly valuable building block in medicinal chemistry and materials science. Structurally, it features a flexible acetic acid linker attached to a rigid, highly lipophilic 4-pentylcyclohexyl moiety. This unique architecture makes it an ideal lipophilic anchor for synthesizing lipid nanoparticles (LNPs), liquid crystal dopants, and membrane-targeting pharmaceutical prodrugs[1][2]. This application note details the causality behind reagent selection, mechanistic pathways, and self-validating protocols for the efficient amidation of this compound.

Physicochemical Profile & Causality in Reaction Design

The successful amidation of 2-(4-pentylcyclohexyl)acetic acid requires navigating its specific physicochemical properties. The primary synthetic challenge is not steric hindrance at the carboxylate, but rather the extreme lipophilicity of the pentylcyclohexyl tail, which dictates solvent compatibility and workup strategies.

Table 1: Physicochemical Properties & Reaction Causality

PropertyValueCausality for Reaction Design
CAS Number 74603-16-0 (Trans: 84219-03-4)Primary identifier for sourcing raw materials ().
Molecular Weight 212.33 g/mol Utilized for precise stoichiometric calculations.
Lipophilicity (LogP) Highly Lipophilic (>4.0)Necessitates non-polar solvents (e.g., DCM, THF) over standard polar aprotic solvents (DMF) to ensure complete dissolution during coupling.
Steric Hindrance Low (Alpha-CH2)The unhindered alpha-carbon allows for the use of standard, cost-effective coupling reagents (EDC/HOBt) without requiring highly reactive uronium salts.

Mechanistic Causality in Reagent Selection

Amide bond formation requires the activation of the carboxylic acid to a reactive electrophilic intermediate (). For this specific aliphatic acid, we recommend two distinct strategies based on the nucleophilicity of the target amine:

  • EDC/HOBt (The Gold Standard for Aliphatic Acids): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is favored because its urea byproduct is water-soluble, allowing for seamless removal during aqueous workup—a critical advantage when purifying highly lipophilic amides that tend to streak on silica gel. The addition of 1-Hydroxybenzotriazole (HOBt) is mechanistically required to trap the unstable O-acylisourea intermediate, preventing its rearrangement into an unreactive N-acylurea ().

  • HATU/DIPEA (For Hindered/Poorly Nucleophilic Amines): When coupling with secondary amines or anilines, HATU is employed. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen at the 7-position of the HOAt ring provides a neighboring group effect, hydrogen-bonding with the incoming amine to accelerate the coupling.

Mechanism RCOOH Aliphatic Acid (Substrate) OAU O-Acylisourea (Unstable Intermediate) RCOOH->OAU + EDC EDC EDC (Coupling Agent) EDC->OAU OBt OBt Active Ester (Stable Intermediate) OAU->OBt + HOBt Urea Water-Soluble Urea (Byproduct) OAU->Urea O-to-N Shift (Suppressed) HOBt HOBt (Additive) HOBt->OBt Amide Amide Product OBt->Amide + Amine Amine Amine (Nucleophile) Amine->Amide

Fig 1. Mechanistic pathway of EDC/HOBt-mediated amidation suppressing N-acylurea formation.

Experimental Workflow & Self-Validating Protocols

Workflow A 2-(4-pentylcyclohexyl)acetic acid + Amine B Activation (EDC/HOBt or HATU) A->B Add Reagents (0°C to RT) C Amidation Reaction (DCM or THF, RT) B->C Add Base (DIPEA/NMM) D Aqueous Workup (Acid/Base Washes) C->D LC-MS Confirms Completion E Purification (Silica Gel Chromatography) D->E Isolate Organic Phase F Pure Lipophilic Amide E->F Evaporate & Characterize

Fig 2. Standard workflow for the amidation of 2-(4-pentylcyclohexyl)acetic acid.

Protocol A: Standard Amidation via EDC/HOBt (Primary Amines)

Causality: Designed for unhindered amines. The use of DCM ensures the highly lipophilic acid remains in solution, while the targeted acid/base washes systematically strip unreacted starting materials and the EDC-urea byproduct, acting as a self-purifying system.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 2-(4-pentylcyclohexyl)acetic acid (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Activation: Add HOBt (1.2 equiv, 1.2 mmol) and EDC·HCl (1.2 equiv, 1.2 mmol) to the solution at 0 °C. Stir for 15 minutes.

    • Validation Check: A slight color change or complete dissolution of the suspended EDC·HCl indicates successful OBt-active ester formation.

  • Coupling: Add the primary amine (1.1 equiv, 1.1 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv, 2.5 mmol). The excess base neutralizes the HCl salt of EDC and ensures the amine is free-based for nucleophilic attack.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS. The disappearance of the acid peak and the emergence of a new, highly non-polar spot confirms reaction completion.

  • Aqueous Workup (Self-Validation):

    • Dilute the reaction with additional DCM (15 mL).

    • Wash with 1M HCl (2 × 15 mL) to protonate and remove unreacted amine, DIPEA, and the water-soluble EDC-urea byproduct.

    • Wash with saturated aqueous NaHCO3 (2 × 15 mL) to deprotonate and extract unreacted carboxylic acid and HOBt into the aqueous layer.

    • Wash with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: The crude product is typically >95% pure. If necessary, purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: High-Efficiency Amidation via HATU (Secondary/Hindered Amines)

Causality: HATU generates a byproduct (HMPT) that is difficult to remove via extraction. Therefore, this protocol is strictly reserved for difficult couplings where EDC/HOBt fails.

  • Preparation: Dissolve 2-(4-pentylcyclohexyl)acetic acid (1.0 equiv, 1.0 mmol) and the hindered amine (1.2 equiv, 1.2 mmol) in anhydrous THF or DCM (10 mL). Note: Avoid DMF if possible, as the lipophilic acid may precipitate at high concentrations.

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol).

  • Activation/Coupling: Add HATU (1.1 equiv, 1.1 mmol) portion-wise at 0 °C.

    • Causality: Adding HATU last (after the amine and acid are mixed) prevents the formation of unreactive guanidinium byproducts that occur when HATU reacts directly with the amine in the absence of the acid ().

  • Monitoring & Workup: Stir at room temperature for 12 hours. Monitor via LC-MS. Perform the same aqueous workup as Protocol A, followed by mandatory silica gel chromatography to remove the HMPT byproduct.

Table 2: Comparison of Amidation Strategies

StrategyReagentsOptimal SubstratesSolventWorkup Efficiency
Protocol A EDC·HCl, HOBt, DIPEAPrimary amines, unhindered secondary aminesDCMHigh (byproducts are water-soluble; often avoids column chromatography)
Protocol B HATU, DIPEAHindered secondary amines, anilinesTHF or DCMModerate (requires mandatory chromatography to remove HMPT)

References

  • Amide Bond Formation and Peptide Coupling Montalbetti, C.A.G.N., & Falque, V. (2005). Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents Valeur, E., & Bradley, M. (2009). Chemical Society Reviews, 38, 606-631. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(4-pentylcyclohexyl)acetic acid

Welcome to the technical support guide for the synthesis of 2-(4-pentylcyclohexyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(4-pentylcyclohexyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to ensure your synthetic efforts are both efficient and successful by explaining the causality behind experimental choices and providing self-validating protocols.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of 2-(4-pentylcyclohexyl)acetic acid, offering explanations and actionable solutions.

Issue 1: Low Yield of the Final Product

Question: I am consistently obtaining a low yield of 2-(4-pentylcyclohexyl)acetic acid. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors throughout the synthetic process. The most common synthetic routes to this compound are variations of the Malonic Ester Synthesis or the Arndt-Eistert homologation.[1][2] Let's break down the potential pitfalls in a common approach, the Malonic Ester Synthesis.

Causality & Expertise: The Malonic Ester Synthesis is a powerful tool for creating substituted acetic acids.[3] It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[4] Each step presents unique challenges that can impact the overall yield.

Troubleshooting Steps:

  • Incomplete Deprotonation of Diethyl Malonate:

    • Cause: The first step is the deprotonation of diethyl malonate to form a nucleophilic enolate.[4] If the base is not strong enough or used in insufficient quantity, this equilibrium will not favor the enolate, leading to unreacted starting material.

    • Solution: Sodium ethoxide in ethanol is a standard base for this reaction.[1] Ensure the base is fresh and anhydrous. Using a slight excess (1.1 equivalents) can help drive the reaction to completion.

  • Inefficient Alkylation:

    • Cause: The enolate reacts with an appropriate alkyl halide, in this case, a 4-pentylcyclohexyl methyl halide. The reaction is typically an S(_N)2 substitution.[4] Secondary alkyl halides can be sluggish to react and may lead to competing elimination reactions, reducing the yield of the desired C-C bond formation.

    • Solution:

      • Reagent Quality: Use a high-purity 4-pentylcyclohexylmethyl halide.

      • Reaction Time & Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Gentle heating can sometimes facilitate the reaction, but excessive heat may favor elimination.

      • Dialkylation: A significant drawback can be the formation of dialkylated products, which lowers the yield of the desired mono-alkylated product and complicates purification.[1] This can be minimized by using the malonic ester as the limiting reagent.

  • Incomplete Hydrolysis or Decarboxylation:

    • Cause: The final steps involve the hydrolysis of the diethyl ester to a dicarboxylic acid, followed by thermal decarboxylation.[5] Incomplete hydrolysis will result in a mixture of ester and acid functionalities. Incomplete decarboxylation will leave the malonic acid derivative intact.

    • Solution:

      • Hydrolysis: Ensure complete saponification by using a sufficient excess of a strong base (e.g., NaOH or KOH) and adequate heating (reflux). The reaction is typically monitored until the organic layer is no longer visible.

      • Decarboxylation: Acidify the reaction mixture after hydrolysis and heat to a sufficient temperature (often just above the melting point of the substituted malonic acid) to drive off CO(_2).[6]

Workflow for Malonic Ester Synthesis Optimization:

Caption: Workflow for the Malonic Ester Synthesis of 2-(4-pentylcyclohexyl)acetic acid.

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows significant impurities by NMR and GC-MS analysis. What are the likely side products and how can I purify my compound effectively?

Answer:

The nature of the impurities will depend on the synthetic route chosen. Let's consider potential impurities from both the Malonic Ester Synthesis and an alternative, the Arndt-Eistert homologation.

Causality & Expertise: Understanding the potential side reactions is crucial for devising an effective purification strategy.

Potential Impurities and Their Origins:

Synthetic RoutePotential ImpurityOrigin
Malonic Ester Synthesis Dialkylated Malonic Ester/AcidA second alkylation event occurring on the mono-alkylated intermediate.[1]
Unreacted Diethyl MalonateIncomplete alkylation.
4-pentylcyclohexylmethanolReduction of the starting alkyl halide or elimination followed by hydration.
Arndt-Eistert Homologation α-chloromethylketoneReaction of the intermediate diazoketone with HCl generated during the acid chloride formation.[7]
Unreacted 4-pentylcyclohexanecarboxylic acidIncomplete conversion to the acid chloride or incomplete homologation.
Polymerized keteneThe ketene intermediate can polymerize if not efficiently trapped by a nucleophile.[8]

Purification Strategy:

  • Initial Workup:

    • Acid-Base Extraction: This is a powerful technique for separating carboxylic acids from neutral organic compounds. After the reaction, dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a saturated sodium bicarbonate solution. The desired carboxylic acid will be deprotonated and move to the aqueous layer as its sodium salt. The neutral impurities (unreacted esters, dialkylated products, etc.) will remain in the organic layer.

    • Re-acidification and Extraction: Separate the aqueous layer and carefully acidify it with a strong acid (e.g., HCl) to a pH of ~2. The carboxylic acid will precipitate or can be extracted back into a fresh portion of the organic solvent.

  • Chromatography:

    • Column Chromatography: If impurities persist after extraction, column chromatography on silica gel is an effective method for purification. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) will typically allow for the separation of the desired product from less polar impurities.

  • Recrystallization:

    • If the final product is a solid at room temperature, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

Purification Workflow Diagram:

Purification_Workflow Crude Product Crude Product Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Product->Dissolve in Organic Solvent Wash with NaHCO3 (aq) Wash with NaHCO3 (aq) Dissolve in Organic Solvent->Wash with NaHCO3 (aq) Aqueous Layer (Carboxylate Salt) Aqueous Layer (Carboxylate Salt) Wash with NaHCO3 (aq)->Aqueous Layer (Carboxylate Salt) Acidic Product Organic Layer (Neutral Impurities) Organic Layer (Neutral Impurities) Wash with NaHCO3 (aq)->Organic Layer (Neutral Impurities) Neutral Impurities Acidify with HCl Acidify with HCl Aqueous Layer (Carboxylate Salt)->Acidify with HCl Extract with Organic Solvent Extract with Organic Solvent Acidify with HCl->Extract with Organic Solvent Purified Product (in organic solvent) Purified Product (in organic solvent) Extract with Organic Solvent->Purified Product (in organic solvent) Dry and Evaporate Solvent Dry and Evaporate Solvent Purified Product (in organic solvent)->Dry and Evaporate Solvent Final Product Final Product Dry and Evaporate Solvent->Final Product Further Purification (if needed) Further Purification (if needed) Final Product->Further Purification (if needed) Column Chromatography Column Chromatography Further Purification (if needed)->Column Chromatography Recrystallization Recrystallization Further Purification (if needed)->Recrystallization

Caption: General purification workflow for 2-(4-pentylcyclohexyl)acetic acid.

II. Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare 2-(4-pentylcyclohexyl)acetic acid?

A1: The "best" route depends on the available starting materials, scale, and safety considerations. The Malonic Ester Synthesis is a classic and reliable method for this type of compound.[3] An alternative is the Arndt-Eistert homologation of 4-pentylcyclohexanecarboxylic acid.[8][9] This method involves converting the carboxylic acid to its next higher homologue.[10] However, it requires the use of diazomethane, which is toxic and explosive, necessitating special precautions.[7][10] Safer alternatives to diazomethane, such as (trimethylsilyl)diazomethane, are available.[10]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy ( 1 H and 13 C): This will confirm the structure of the molecule by showing the different types of protons and carbons and their connectivity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for assessing purity and identifying volatile impurities.

  • Infrared (IR) Spectroscopy: This will show the characteristic broad O-H stretch and the C=O stretch of the carboxylic acid group.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Standard laboratory safety practices should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Specific hazards include:

  • Strong Bases and Acids: Sodium ethoxide, sodium hydroxide, and strong acids like HCl are corrosive. Handle them with care in a fume hood.

  • Flammable Solvents: Diethyl ether and other organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • Diazomethane (if using Arndt-Eistert): As mentioned, diazomethane is highly toxic and explosive. It should only be handled by experienced personnel with appropriate safety measures in place.[2][7]

Q4: Can I use a different alkylating agent in the Malonic Ester Synthesis?

A4: Yes, the malonic ester synthesis is versatile.[3] You can use other primary alkyl halides to synthesize different substituted acetic acids. However, for 2-(4-pentylcyclohexyl)acetic acid, you will need a reagent that introduces the 4-pentylcyclohexylmethyl group.

Q5: My hydrolysis step seems to be very slow. How can I speed it up?

A5: To accelerate the hydrolysis of the ester, you can:

  • Increase the Temperature: Refluxing the reaction mixture will increase the reaction rate.

  • Use a Co-solvent: If the ester has low solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve miscibility and speed up the reaction.

  • Ensure Sufficient Base: Use a molar excess of the base (e.g., 2.5-3 equivalents of NaOH or KOH) to ensure the reaction goes to completion.

III. Experimental Protocols

Protocol 1: Synthesis via Malonic Ester Route

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • 4-pentylcyclohexylmethyl bromide

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes.

  • Alkylation: Add 4-pentylcyclohexylmethyl bromide (1.0 eq) to the reaction mixture. Heat the mixture to a gentle reflux and monitor the reaction progress by TLC.

  • Workup and Hydrolysis: Once the alkylation is complete, cool the mixture and remove the ethanol under reduced pressure. Add a solution of sodium hydroxide (3.0 eq) in water and reflux the mixture until the ester is fully hydrolyzed (as indicated by the disappearance of the organic layer).

  • Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. A precipitate may form. Gently heat the acidic mixture to induce decarboxylation, which is evident by the evolution of CO(_2) gas. Continue heating until gas evolution ceases.

  • Extraction and Purification: Cool the mixture and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude 2-(4-pentylcyclohexyl)acetic acid by column chromatography or recrystallization as needed.

IV. References

  • Wikipedia. (2023, December 2). Malonic ester synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Arndt-Eistert Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Arndt–Eistert reaction. Retrieved from [Link]

  • ChemEurope. (n.d.). Arndt-Eistert synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, March 7). 25.2 Malonic Ester Synthesis of Carboxylic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, April 6). 23.8 Malonic Ester Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 2-(4-pentylcyclohexyl)acetic acid

Welcome to the technical support center for the crystallization of 2-(4-pentylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(4-pentylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the crystallization of this compound. Our approach is rooted in explaining the causal mechanisms behind experimental choices to empower you to make informed decisions in your work.

Section 1: Foundational Knowledge & Initial Setup

Before troubleshooting, a solid foundation is essential. The molecular structure of 2-(4-pentylcyclohexyl)acetic acid, featuring a polar carboxylic acid head and a non-polar aliphatic tail, dictates its solubility and crystallization behavior.

FAQ 1: How do I choose an appropriate starting solvent for crystallization?

Answer: The ideal solvent is one in which 2-(4-pentylcyclohexyl)acetic acid exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] Given the absence of a comprehensive public solubility database for this specific molecule, an empirical approach is necessary.

Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of your compound into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, water) dropwise at room temperature, vortexing after each addition.

  • Initial Observation:

    • If the compound dissolves immediately at room temperature, the solvent is likely too "good" and may result in poor yield. Reject this solvent for single-solvent crystallization but consider it as the "good" solvent in a solvent-pair system.[2]

    • If the compound remains largely insoluble, proceed to the next step.

  • Heating: Gently warm the tubes that did not show dissolution. Add more solvent dropwise until the compound fully dissolves at the solvent's boiling point.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.

  • Selection: The optimal solvent is the one that produces a good yield of well-formed crystals upon cooling.[3]

Data Presentation: Potential Solvents for Carboxylic Acids

The following table provides a starting point for your screening process.

Solvent ClassExamplesPolarityBoiling Point (°C)Notes
AlcoholsMethanol, EthanolHigh65, 78Can form hydrogen bonds; often used with water as an anti-solvent.
EstersEthyl AcetateMedium77Good general-purpose solvent for moderately polar compounds.
KetonesAcetoneMedium56Volatile; good for dissolving many organic compounds.[4]
HydrocarbonsHexane, Cyclohexane, TolueneLow69, 81, 111Good candidates for anti-solvents or for non-polar compounds.
EthersDiethyl Ether, DioxaneLow-Medium35, 101Diethyl ether is very volatile; Dioxane is a good option for solvent pairs.[2]
AcidsAcetic AcidHigh118Can be an effective solvent for other carboxylic acids.[5][6]
OtherWaterVery High100Typically used as an anti-solvent for organic acids.[5]

Logical Workflow: Solvent Selection Strategy

The following diagram outlines a decision-making process for selecting a suitable solvent system.

SolventSelection start Start: Small-Scale Solvent Test (10-20 mg) dissolves_rt Dissolves at Room Temp? start->dissolves_rt heat_test Heat to Boiling dissolves_rt->heat_test No good_solvent Result: Good Solvent (Use for Solvent-Pair) dissolves_rt->good_solvent  Yes dissolves_hot Dissolves when Hot? heat_test->dissolves_hot cool_down Cool to RT, then Ice Bath dissolves_hot->cool_down Yes bad_solvent Result: Poor Solvent (Potential Anti-Solvent) dissolves_hot->bad_solvent No crystals_form Crystals Form? cool_down->crystals_form best_solvent Result: Excellent Single Solvent Proceed to Scale-Up crystals_form->best_solvent Yes try_solvent_pair Consider for Solvent-Pair System crystals_form->try_solvent_pair No / Poor Yield

Caption: Decision tree for empirical solvent selection.

Section 2: Troubleshooting Common Crystallization Failures

This section addresses the most frequent issues encountered during crystallization in a question-and-answer format.

FAQ 2: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This is a common issue that typically points to one of two causes: excessive solvent use or a kinetically hindered nucleation process.

  • Cause 1: Too Much Solvent. The solution is not supersaturated. This is the most frequent reason for crystallization failure.[7] Even a small excess of solvent can keep the compound fully dissolved even when cold.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. If you are unsure how much compound remains, dip a glass stirring rod into the solution and let the solvent evaporate; a significant solid residue indicates a high concentration of dissolved product.[8]

  • Cause 2: Inhibition of Nucleation. The formation of initial crystal seeds is a high-energy step that can be slow to start.[1]

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide a surface for nucleation to begin.[3]

    • Solution 2: Seeding. If available, add a single, tiny crystal from a previous successful batch (a "seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth.[3]

    • Solution 3: Supercooling. Place the flask in an ice/salt bath to further decrease the solubility of the compound. Combine this with occasional scratching.[7]

FAQ 3: My compound is separating as an oil, not a solid. How can I fix this "oiling out"?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is too concentrated.[1] Impurities can also promote this phenomenon.[7]

  • Cause 1: High Solute Concentration / Rapid Cooling. The solution becomes supersaturated too quickly and at too high a temperature.

    • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (1-5% more volume) to slightly decrease the saturation point.[7] Then, ensure a very slow cooling rate. Insulate the flask with glass wool or paper towels to allow it to cool over several hours. This gives molecules time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[1]

  • Cause 2: Inappropriate Solvent. The boiling point of the solvent may be too high relative to the melting point of your compound.

    • Solution: Re-evaluate your solvent choice. Select a solvent with a lower boiling point or use a solvent-pair system where crystallization can be induced at a lower temperature by adding the anti-solvent.

FAQ 4: My crystallization happened almost instantly upon cooling. Is this a problem?

Answer: Yes, this is a problem. Rapid precipitation traps impurities within the crystal lattice, defeating the purpose of crystallization for purification.[8] An ideal crystallization should see initial crystal growth within 5-15 minutes, continuing over a period of 20 minutes or more.[8]

  • Cause: The solution is too concentrated (i.e., you used the absolute minimum amount of hot solvent).

  • Solution: Place the flask back on the heat source, add a small amount of extra solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly exceed the minimum required for dissolution, and bring it back to a boil.[8] This will ensure the solution remains saturated for longer during the cooling process, promoting slower, more orderly crystal growth.[8]

FAQ 5: The yield of my crystallization is very low. How can I improve it?

Answer: A low yield is typically caused by using too much solvent, where a significant portion of your compound remains in the mother liquor.[8]

  • Solution 1: Concentrate the Mother Liquor. After filtering your initial crop of crystals, transfer the filtrate (mother liquor) to a new flask. Boil off a significant portion of the solvent to re-concentrate the solution. Upon cooling this concentrated solution, a second crop of crystals should form. Note that this second crop may be less pure than the first.

  • Solution 2: Optimize Cooling. After initial crystal formation at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the precipitation of the compound from the solution.[1]

Troubleshooting Workflow: Diagnosing Crystallization Issues

Troubleshooting start Observe Solution After Cooling problem What is the issue? start->problem no_crystals No Crystals problem->no_crystals Clear Solution oiling_out Oily Layer Forms problem->oiling_out Liquid Globules fast_crash Solid Crashes Out Instantly problem->fast_crash Rapid Precipitation low_yield Poor Yield problem->low_yield Few Crystals sol_no_xtal 1. Reduce solvent volume. 2. Scratch flask interior. 3. Add a seed crystal. no_crystals->sol_no_xtal sol_oil 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool VERY slowly. oiling_out->sol_oil sol_fast 1. Re-heat to dissolve. 2. Add slightly more solvent. 3. Cool slowly. fast_crash->sol_fast sol_yield 1. Cool mother liquor in ice bath. 2. Concentrate mother liquor for a second crop. low_yield->sol_yield

Caption: Flowchart for troubleshooting common crystallization problems.

Section 3: Advanced Optimization Techniques

For challenging crystallizations or when high-purity, single crystals are required for analysis (e.g., X-ray crystallography), more advanced methods are necessary.

FAQ 6: My compound is either too soluble or too insoluble in most single solvents. What is my next step?

Answer: A binary solvent system, or "solvent-pair," is the ideal solution. This involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy (turbid). The two solvents must be miscible with each other.[2]

Protocol: Solvent-Pair Recrystallization

  • Dissolution: Dissolve the 2-(4-pentylcyclohexyl)acetic acid in the minimum amount of the hot "good" solvent (e.g., acetone or ethanol).

  • Anti-Solvent Addition: While the solution is still hot, add the "poor" anti-solvent (e.g., water or hexane) dropwise until you see persistent cloudiness. This indicates the solution is saturated.

  • Clarification: Add a drop or two of the hot "good" solvent to just re-clarify the solution.

  • Slow Cooling: Set the flask aside to cool slowly and undisturbed. Crystals will form as the solubility decreases. Common solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[2]

FAQ 7: How can I grow large, high-quality single crystals for analysis?

Answer: Growing large single crystals requires minimizing the rate of nucleation while promoting slow, steady growth on a small number of nuclei. Vapor diffusion is an excellent and gentle method for this.[3][4]

Protocol: Vapor Diffusion Crystallization

  • Preparation: Dissolve your compound in a small volume of a "good," relatively volatile solvent (e.g., acetone, dichloromethane) in a small, open container (like a 1-dram vial).

  • Setup: Place this small vial inside a larger, sealable container (like a beaker or jar) that contains a larger volume of a volatile anti-solvent (e.g., hexane, diethyl ether).[4]

  • Diffusion: Seal the larger container. The anti-solvent will slowly diffuse in the vapor phase into the inner vial containing your compound solution.

  • Crystallization: As the anti-solvent vapor dissolves into the "good" solvent, it gradually reduces the solubility of your compound, promoting very slow and controlled crystal growth over several days.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
  • Google Patents. (n.d.).
  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Karunanithi, A. T., et al. (2018, January 12). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • Royal Society of Chemistry. (2017). Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures. [Link]

Sources

Troubleshooting

handling moisture sensitivity in 2-(4-pentylcyclohexyl)acetic acid protocols

Welcome to the Technical Support Center for 2-(4-pentylcyclohexyl)acetic acid (PCA) . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-pentylcyclohexyl)acetic acid (PCA) . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will dissect the mechanistic causality of moisture sensitivity in PCA protocols, providing you with self-validating workflows to ensure high-yield functionalization (e.g., amidation, esterification) of this highly lipophilic, sterically hindered building block.

The Mechanistic Causality of Moisture Sensitivity

2-(4-pentylcyclohexyl)acetic acid is a stable, hydrophobic compound widely used as a precursor in liquid crystal synthesis and lipophilic drug development. The moisture sensitivity in its protocols does not stem from the acid itself, but rather from the electrophilic intermediates generated during its activation.

To form an amide or ester, the hydroxyl group of the carboxylic acid must be converted into a superior leaving group[1]. This is typically achieved by forming an acyl chloride (via thionyl chloride/oxalyl chloride) or an O-acylisourea intermediate (via carbodiimides like EDC or DCC). Because the pentylcyclohexyl group provides significant steric bulk, the activation step can be kinetically slower than that of linear aliphatic acids. Consequently, the highly polarized active carbonyl ( Cδ+=Oδ− ) lingers in the reaction mixture, making it highly susceptible to nucleophilic attack by atmospheric or solvent-borne moisture ( H2​O )[2].

When water attacks the activated PCA intermediate, it triggers a nucleophilic addition-elimination reaction that hydrolyzes the intermediate back into the unreactive carboxylic acid, releasing HCl (in the case of acyl chlorides) or a urea byproduct (in the case of EDC)[2][3]. This irreversible hydrolysis directly competes with your target nucleophile, destroying your yield and complicating purification.

Quantitative Data: Activation Methods & Moisture Impact

The choice of activation reagent dictates the severity of moisture sensitivity. Below is a comparative analysis of common PCA activation strategies.

Activation ReagentReactive IntermediateMoisture SensitivityApprox. Half-Life in Ambient MoistureMechanistic Byproduct of HydrolysisRecommended Anhydrous Control
Oxalyl Chloride / DMF (cat.) Acyl ChlorideExtreme < 1 minutePCA + HCl + CO2​ + CO Strict Schlenk line, <10 ppm H2​O solvent
Thionyl Chloride ( SOCl2​ ) Acyl ChlorideExtreme < 1 minutePCA + HCl + SO2​ Strict Schlenk line, <10 ppm H2​O solvent
EDC / HOBt O-acyl-OBt active esterModerate 15 - 30 minutesPCA + Urea derivativeDry solvents, positive N2​ pressure
HATU / DIPEA O-At active esterHigh 5 - 10 minutesPCA + TetramethylureaDry solvents, positive N2​ pressure

Troubleshooting FAQs

Q: Why is my amide coupling yield with PCA so low despite using fresh EDC and HOBt? A: If your reagents are fresh, the issue is likely the formation of the unreactive N-acylurea byproduct, which is accelerated by moisture altering the local pH. The coupling of PCA is governed by the rate-determining reaction between the protonated EDC and the deprotonated PCA[4]. If moisture is present, EDC hydrolyzes rapidly. Furthermore, HOBt is utilized to intercept the unstable O-acylisourea to form a more stable O-acyl-OBt ester[5]. Ensure your HOBt is properly dried (though handle with care, as anhydrous HOBt is an energetic material[5]) and use strictly anhydrous dichloromethane (DCM) or DMF.

Q: Can I store the 2-(4-pentylcyclohexyl)acetyl chloride intermediate for later use? A: It is highly discouraged. Due to the rapid hydrolysis rate of acyl chlorides upon exposure to even trace atmospheric moisture[2], PCA-chloride should be generated in situ and used immediately. If storage is absolutely unavoidable, it must be kept under an argon atmosphere in a sealed ampoule at -20°C, though titration prior to subsequent use will be mandatory to validate active concentration.

Q: I am forced to do an EDC coupling in a partially aqueous solvent due to amine solubility. Is this possible with PCA? A: Yes, but it requires a strategic excess of reagents. EDC/HOBt couplings can proceed in aqueous-organic mixtures (e.g., Water/Ethanol)[6]. However, because water will competitively hydrolyze the activated PCA, you must use a large excess of EDC (typically 2.0 - 3.0 equivalents) and add it portion-wise at 5°C to suppress the kinetics of the hydrolysis pathway while allowing the amidation to proceed.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Generation of 2-(4-Pentylcyclohexyl)acetyl Chloride

This protocol uses a visual self-validation mechanism (gas evolution) to confirm reaction progress without breaking the anhydrous seal.

  • Glassware Preparation: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a continuous stream of ultra-high purity Argon.

  • Reagent Loading: Add 2-(4-pentylcyclohexyl)acetic acid (1.0 eq, 5.0 mmol) to the flask. Seal with rubber septa.

  • Solvent Addition: Inject 15 mL of anhydrous DCM (<50 ppm water) via a dry syringe.

  • Catalyst & Reagent Addition: Inject 2 drops of anhydrous DMF (catalyst). Cool the mixture to 0°C in an ice bath. Slowly add Oxalyl Chloride (1.2 eq, 6.0 mmol) dropwise over 10 minutes.

  • Self-Validation (Monitoring): Observe the reaction. The conversion to acyl chloride produces CO2​ and CO gas. The reaction is self-validating: once bubbling completely ceases at room temperature (typically 2 hours), the activation is complete.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under high vacuum (Schlenk line) to yield the crude acyl chloride as a viscous oil. Do not expose to air; proceed immediately to the next step.

Protocol B: Moisture-Controlled Amide Coupling using EDC/HOBt

This protocol utilizes TLC staining for self-validation, as the aliphatic PCA lacks a strong UV chromophore.

  • Pre-activation: In an oven-dried flask under Nitrogen, dissolve PCA (1.0 eq, 2.0 mmol) and HOBt (1.1 eq, 2.2 mmol) in 10 mL of anhydrous DMF.

  • Coupling Agent: Cool to 0°C. Add EDC-HCl (1.2 eq, 2.4 mmol) in one portion. Stir for 15 minutes to allow the formation of the O-acyl-OBt active ester[5].

  • Amine Addition: Add the target amine (1.1 eq, 2.2 mmol) followed by anhydrous DIPEA (2.5 eq, 5.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (TLC): Because PCA is UV-inactive, monitor the reaction via TLC using a Phosphomolybdic Acid (PMA) stain. Dip the TLC plate in PMA solution and heat it; PCA will appear as a dark green/blue spot. The reaction is complete when the starting material spot disappears.

  • Workup: Quench with saturated aqueous NaHCO3​ to destroy any unreacted active ester, extract with Ethyl Acetate, wash with 1M HCl, brine, and dry over anhydrous Na2​SO4​ .

Visualizations of Reaction Logic

G PCA 2-(4-Pentylcyclohexyl) acetic acid (PCA) Act_PCA Activated Intermediate (Acyl Chloride / O-acylisourea) PCA->Act_PCA Activation Reagent (SOCl2, EDC, etc.) Product Target Product (Amide/Ester) Act_PCA->Product + Amine (Anhydrous) Hydrolysis Hydrolyzed PCA + Byproducts (HCl/Urea) Act_PCA->Hydrolysis + H2O (Moisture) Amine Nucleophile (Amine/Alcohol) Amine->Product Water Moisture (H2O) Water->Hydrolysis

Pathway of PCA activation detailing the competing target amidation versus moisture-driven hydrolysis.

Workflow Step1 1. Glassware Prep Oven dry 120°C & cool under N2 Step2 2. Solvent Selection Anhydrous solvents (<50 ppm H2O) Step1->Step2 Step3 3. Reagent Transfer Syringe/Cannula under Ar/N2 Step2->Step3 Step4 4. Reaction Execution Maintain inert Schlenk line Step3->Step4 Step5 5. Self-Validation Monitor via TLC (PMA Stain) Step4->Step5 Step6 6. Quench & Workup Controlled buffer addition Step5->Step6

Step-by-step logic for maintaining an anhydrous environment during PCA activation protocols.

References

  • converting carboxylic acids into acyl (acid) chlorides - Chemguide. Available at:[Link]

  • 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism - Doc Brown's CHEMISTRY. Available at: [Link]

  • Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid) - Royal Society Open Science. Available at:[Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator - Organic Process Research & Development. Available at:[Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety - Peptide Chemistry. Available at:[Link]

  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - MDPI. Available at:[Link]

Sources

Optimization

preventing degradation of 2-(4-pentylcyclohexyl)acetic acid during storage

Welcome to the Technical Support Center for Alicyclic Carboxylic Acid Derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-(4-pentyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alicyclic Carboxylic Acid Derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-(4-pentylcyclohexyl)acetic acid .

Due to its unique structural features—a carboxylic acid moiety, a flexible pentyl chain, and a cyclohexane ring with tertiary carbons—this compound requires precise handling to prevent chemical, physical, and microbial degradation.

Part 1: Mechanistic Understanding of Degradation

To effectively prevent degradation, one must first understand the structural vulnerabilities of 2-(4-pentylcyclohexyl)acetic acid. The molecule is susceptible to three primary degradation vectors:

  • Microbial Biodegradation: Alicyclic carboxylic acids are prime targets for environmental bacteria (e.g., Rhodococcus and Cupriavidus species). While standard β-oxidation is often blocked by the tertiary carbon of the cyclohexane ring, these microorganisms can bypass this via a combined α- and β-oxidation pathway[1]. Interestingly, while unsubstituted cyclic acids can degrade via aromatization, the presence of the 4-pentyl group at the para position sterically blocks the aromatization process[1].

  • Chemical Autoxidation: The tertiary carbons on the cyclohexane ring (C1 and C4) are vulnerable to radical-mediated autoxidation in the presence of oxygen and light, leading to the formation of peroxides and subsequent ring-cleavage products.

  • Dimerization and Precipitation: In non-polar media or during prolonged storage in solution, the carboxylic acid groups can form strong intermolecular hydrogen bonds, leading to dimeric pairs that may precipitate out of solution or alter the compound's active concentration[2].

Degradation A 2-(4-pentylcyclohexyl) acetic acid B Microbial Contamination (e.g., Rhodococcus sp.) A->B Exposure C α-Oxidation (Bypasses 3° Carbon Block) B->C Enzymatic attack F Aromatization Pathway B->F Attempted D β-Oxidation (Chain Cleavage) C->D Intermediate E Mineralization & Loss of Activity D->E Degradation G BLOCKED by 4-pentyl (para-substitution) F->G Steric Hindrance

Fig 1. Microbial degradation pathways of 2-(4-pentylcyclohexyl)acetic acid.

Part 2: Troubleshooting FAQs

Q: My 2-(4-pentylcyclohexyl)acetic acid solid has clumped and appears slightly discolored. Is it still usable? A: Clumping is a primary indicator of moisture ingress. Because carboxylic acids can be hygroscopic, moisture facilitates physical degradation and creates a microenvironment conducive to microbial proliferation. Discoloration (often a yellowing effect) suggests that autoxidation has occurred at the tertiary carbons. Actionable Advice: Do not use the compound for sensitive biological assays without re-validation. Perform an HPLC or GC-MS purity check. If purity has dropped below 98%, discard the batch.

Q: I stored a DMSO stock solution of the compound at 4°C for a month, and my assay results are now inconsistent. What happened? A: Carboxylic acids in solution are highly prone to degradation and physical state changes over time. Prolonged storage at 4°C allows for slow dimerization and potential micro-precipitation[2]. Furthermore, repeated removal from the fridge introduces condensation, leading to hydrolytic degradation or microbial introduction. Solutions should ideally be prepared fresh; if advance preparation is necessary, they must be stored at -80°C and aliquoted to avoid freeze-thaw cycles[3].

Q: What substances are strictly incompatible with this compound during storage? A: 2-(4-pentylcyclohexyl)acetic acid must never be stored near strong oxidizing agents or strong mineral acids[3]. Contact with oxidizers dramatically accelerates the cleavage of the cyclohexane ring, while strong acids can catalyze unwanted esterification if trace alcohols are present in the environment.

Part 3: Standard Operating Procedures (SOPs) for Storage

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodology integrates handling, storage, and mandatory validation checkpoints.

Protocol: Preparation, Storage, and Validation of Stock Solutions

Phase 1: Preparation & Aliquoting

  • Equilibration: Remove the solid 2-(4-pentylcyclohexyl)acetic acid from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 60 minutes. Causality: Opening cold vials in ambient air causes immediate condensation, introducing moisture that catalyzes degradation.

  • Dissolution: Dissolve the solid in anhydrous, high-purity solvent (e.g., DMSO or absolute ethanol) to your desired stock concentration.

  • Aliquoting: Immediately dispense the solution into single-use, amber glass vials. Causality: Amber glass prevents UV-catalyzed autoxidation, and single-use aliquots eliminate freeze-thaw degradation[3].

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 5 seconds before capping. Causality: Displacing oxygen prevents the formation of tertiary carbon radicals.

  • Storage: Transfer sealed vials immediately to a -80°C freezer.

Phase 2: Self-Validation & Recovery 6. Thawing: Thaw a single aliquot at room temperature. Do not use artificial heat. 7. Homogenization: Vortex the vial for 10 seconds to ensure any micro-precipitates formed during freezing are fully redissolved. 8. Validation Check (Critical): Before introducing the stock into a critical assay, run a rapid UV-Vis or HPLC check against a known fresh standard curve. If unexpected peaks are present (indicating degradation products), discard the aliquot.

Workflow N1 Equilibrate Solid to RT (Prevents Condensation) N2 Prepare Stock Solution (Anhydrous DMSO/EtOH) N1->N2 N3 Aliquot into Amber Vials (Avoid Freeze-Thaw) N2->N3 N4 Purge Headspace with Argon (Displaces O2) N3->N4 N5 Seal & Store at -80°C N4->N5 N6 Pre-Use Validation (HPLC Purity Check) N5->N6

Fig 2. Self-validating storage and handling workflow for stock solutions.

Part 4: Quantitative Stability Profiles

The following table summarizes the expected stability of 2-(4-pentylcyclohexyl)acetic acid under various environmental conditions, allowing researchers to accurately predict shelf-life and plan experiments accordingly.

Storage ConditionPhysical StateMax Recommended DurationPrimary Degradation Risk
Ambient (25°C), Air Solid< 1 weekMoisture absorption, Autoxidation
4°C, Sealed Solid1 to 3 monthsSlow autoxidation, Microbial risk if damp
-20°C, Desiccated Solid1 to 2 yearsMinimal (Optimal for bulk solid)
4°C, Solution (DMSO) Liquid< 24 hoursDimerization, Precipitation
-80°C, Argon Purged Liquid (Aliquot)6 to 12 monthsMinimal (If freeze-thaw is avoided)

References

  • Influence of Molecular Structure on the Biodegradability of Naphthenic Acids - Environmental Science & Technology (ACS Publications).[Link]

  • Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences - IntechOpen. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 2-(4-Pentylcyclohexyl)acetic Acid Esterification

Overview Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and optimizing the esterification of 2-(4-pentylcyclohexyl)acetic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and optimizing the esterification of 2-(4-pentylcyclohexyl)acetic acid. This molecule presents unique thermodynamic and kinetic challenges: the highly lipophilic pentyl tail induces poor solubility in polar media, while the bulky cyclohexyl ring introduces steric hindrance adjacent to the alpha-carbon. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions for drug development professionals.

Diagnostic Catalyst Selection Workflow

To prevent wasted optimization cycles, use the logical decision tree below to match your specific alcohol substrate with the correct catalytic system.

CatalystSelection Start Esterification of 2-(4-pentylcyclohexyl)acetic acid Q1 Is the alcohol primary and acid-stable? Start->Q1 Fischer Fischer Esterification (H2SO4 / TsOH) Use Dean-Stark Q1->Fischer Yes Q2 Is the alcohol secondary, bulky, or acid-sensitive? Q1->Q2 No Zr Moisture-Tolerant Lewis Acid (ZrOCl2·8H2O) Q2->Zr Equimolar / Scalable Steglich Steglich Esterification (EDC/DMAP) Mild, 25°C Q2->Steglich Highly Sensitive DPAT Bulky Diarylammonium Arenesulfonates Q2->DPAT Bulky Alcohol

Diagnostic workflow for selecting the optimal esterification catalyst.

Section 1: Troubleshooting & FAQs

Q1: My standard Fischer esterification (H₂SO₄ catalyst) with methanol is stalling at 60% conversion. Why is the equilibrium not shifting despite using a Dean-Stark trap? Causality & Solution: The Fischer esterification relies on a protonation-addition-elimination mechanism that is entirely reversible[1]. The lipophilic 4-pentylcyclohexyl group creates a hydrophobic microenvironment that repels polar alcohols like methanol. Furthermore, methanol's low boiling point (65°C) prevents the effective use of a Dean-Stark trap, which requires azeotropic water removal typically achieved with toluene at >100°C[1]. Actionable Fix: Switch to a biphasic system using toluene as a co-solvent and a catalytic amount of p-Toluenesulfonic acid (TsOH) instead of H₂SO₄. Alternatively, use a massive molar excess of methanol (10-20 equivalents) to force the equilibrium forward via Le Chatelier's principle.

Q2: I am trying to esterify 2-(4-pentylcyclohexyl)acetic acid with a bulky secondary alcohol (e.g., menthol). Standard acid catalysts lead to dehydration of the alcohol rather than esterification. What is the alternative? Causality & Solution: Strong Brønsted acids will preferentially protonate the hydroxyl group of sterically hindered secondary alcohols, leading to E1 dehydration (alkene formation) rather than nucleophilic attack on the carbonyl[2]. Actionable Fix: Employ Bulky Diarylammonium Arenesulfonates (e.g., DPAT). These catalysts form a hydrophobic pocket that preferentially activates the less-hindered carboxylic acid over the bulky alcohol, effectively suppressing the undesired dehydration side-reaction even at 80°C[2].

Q3: We need to scale up this esterification using an equimolar ratio of acid and alcohol due to the high cost of our custom alcohol. How can we achieve high yields without a massive excess of reagents? Causality & Solution: Equimolar esterification requires a catalyst that is both highly electrophilic and moisture-tolerant, preventing the generated water from hydrolyzing the catalyst or reversing the reaction[3]. Actionable Fix: Utilize Zirconium(IV) catalysts, such as ZrOCl₂·8H₂O or Zirconocene complexes. Zr(IV) acts as a hard Lewis acid, strongly coordinating the carbonyl oxygen to overcome the steric bulk of the cyclohexyl ring, while remaining completely stable in the presence of the water byproduct[3].

Section 2: Mechanistic Pathway of Zirconium-Catalyzed Activation

Understanding the mechanism is critical for troubleshooting. Unlike Brønsted acids that indiscriminately protonate heteroatoms, Zr(IV) specifically coordinates the carbonyl oxygen, increasing its electrophilicity enough to overcome the steric hindrance of the 4-pentylcyclohexyl group.

Mechanism Zr Zr(IV) Catalyst Coord Carbonyl Oxygen Coordination Zr->Coord Attack Nucleophilic Attack (Overcomes Sterics) Coord->Attack PT Proton Transfer & Dehydration Attack->PT Prod Ester Product + H2O PT->Prod Prod->Zr Catalyst Regeneration

Mechanistic pathway of Zr(IV)-catalyzed dehydrative esterification.

Section 3: Quantitative Catalyst Performance Data

The following table summarizes the optimized parameters for esterifying 2-(4-pentylcyclohexyl)acetic acid based on empirical data and literature precedents.

Catalyst SystemAlcohol TypeMolar Ratio (Acid:Alc)Temp (°C)Time (h)Yield (%)Primary Advantage
H₂SO₄ Primary (Methanol)1 : 10651275Low cost; best for unhindered, cheap alcohols.
ZrOCl₂·8H₂O Primary / Secondary1 : 1.180692Moisture-tolerant; excellent for equimolar scale-up.
DPAT Bulky / Secondary1 : 180495Prevents dehydration of sensitive/bulky alcohols.
EDC / DMAP Highly Sensitive1 : 1.2251288Mild room-temperature conditions; neutral pH.

Section 4: Validated Experimental Protocols

Every protocol must be a self-validating system. The methodologies below include physical checkpoints to ensure the reaction is proceeding correctly without relying solely on downstream LC-MS analysis.

Protocol A: Moisture-Tolerant Zirconium-Catalyzed Esterification (Scalable)

Optimized for equimolar coupling without a Dean-Stark apparatus.

  • Preparation: In a round-bottom flask, dissolve 10 mmol of 2-(4-pentylcyclohexyl)acetic acid and 10.5 mmol of the target alcohol in 20 mL of heptane or toluene.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of ZrOCl₂·8H₂O to the mixture. Causality Check: The catalyst will remain largely insoluble initially, forming a heterogeneous suspension.

  • Reflux: Heat the mixture to 80°C (or reflux) under a nitrogen atmosphere for 6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 9:1). The highly lipophilic ester product will elute significantly faster (higher Rf) than the starting carboxylic acid.

  • Workup: Cool to room temperature. Quench with 10 mL of saturated aqueous NaHCO₃. The Zr catalyst will precipitate as insoluble zirconium hydroxides.

  • Isolation: Filter the mixture through a pad of Celite to remove the zirconium salts. Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure ester.

Protocol B: Mild Steglich Esterification (For Acid-Sensitive Alcohols)

Optimized for substrates that cannot tolerate heat or Lewis acids.

  • Preparation: Dissolve 5 mmol of 2-(4-pentylcyclohexyl)acetic acid and 6 mmol of the sensitive alcohol in 15 mL of anhydrous Dichloromethane (DCM) at 0°C.

  • Activation: Add 0.5 mmol (10 mol%) of 4-Dimethylaminopyridine (DMAP) followed by 6 mmol of Dicyclohexylcarbodiimide (DCC).

  • Reaction: Allow the mixture to slowly warm to room temperature (25°C) and stir for 12 hours.

  • Validation Checkpoint: The formation of a voluminous white precipitate (Dicyclohexylurea, DCU) serves as a stoichiometric, visual confirmation that the dehydration coupling is successful.

  • Workup: Filter off the DCU precipitate. Wash the organic DCM layer sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and evaporate to obtain the ester.

References

  • Sakakura, A., Nakagawa, S., & Ishihara, K. (2005). Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts. Journal of the American Chemical Society, 127(12), 4168-4169. URL: [Link]

  • Tinnis, F., et al. (2021). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 86(3), 2210-2223. URL: [Link]

  • Asano, S. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Pentylcyclohexyl)acetic Acid Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize coupling reactions involving 2-(4-pe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize coupling reactions involving 2-(4-pentylcyclohexyl)acetic acid .

The unique structural profile of this molecule—a flexible, bulky pentyl chain attached to a conformationally dynamic cyclohexyl ring—creates a significant steric shield around the adjacent acetic acid moiety. This steric bulk severely retards the formation of tetrahedral intermediates during amidation and esterification, leading to incomplete conversions, poor yields, and unwanted side reactions (such as epimerization or N-acylurea formation).

This guide provides field-proven, mechanistically grounded solutions to bypass these steric barriers.

Diagnostic Workflow & Strategy Selection

Before initiating a reaction, it is critical to match the activation strategy to the steric demand of your nucleophile. Use the decision matrix below to select the optimal pathway.

Strategy Start Target Reaction? Amidation Amidation Start->Amidation Esterification Esterification Start->Esterification AmineType Amine Steric Bulk? Amidation->AmineType AlcoholType Alcohol Steric Bulk? Esterification->AlcoholType PrimaryAmine Primary/Unobstructed Protocol: EDC/HOBt AmineType->PrimaryAmine Low SecAmine Secondary/Hindered Protocol: HATU/DIPEA AmineType->SecAmine High PrimAlcohol Primary/Secondary Protocol: Steglich (EDC/DMAP) AlcoholType->PrimAlcohol Low/Med TertAlcohol Tertiary/Hindered Protocol: Yamaguchi AlcoholType->TertAlcohol High

Decision matrix for selecting coupling strategies based on nucleophile steric bulk.

Troubleshooting FAQs

FAQ 1: Why are my amidation yields with secondary amines consistently below 30% when using EDC/HOBt?

The Causality: Standard carbodiimide/HOBt chemistry forms an OBt-active ester. When reacting with 2-(4-pentylcyclohexyl)acetic acid, the equatorial/axial flipping of the bulky cyclohexyl ring physically blocks the trajectory required for a secondary amine to attack the carbonyl carbon. The reaction stalls, and the active ester eventually hydrolyzes. The Solution: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]. Mechanistic Insight: HATU forms an OAt (7-azabenzotriazole) active ester[1]. The critical difference is the nitrogen atom at the 7-position of the azabenzotriazole ring. This nitrogen acts as a localized basic site that hydrogen-bonds with the incoming amine, providing anchimeric assistance (neighboring group participation)[2]. This pre-organizes the transition state and forcefully guides the amine to the carbonyl, effectively bypassing the steric shield of the pentylcyclohexyl group[2].

FAQ 2: I am trying to synthesize a tertiary ester from this acid. Fischer esterification degrades my substrate. What is the alternative?

The Causality: Fischer esterification relies on reversible nucleophilic attack under acidic conditions, which is thermodynamically unfavorable for bulky systems and can lead to substrate degradation or skeletal rearrangements. The Solution: Employ the Yamaguchi Esterification [3]. Mechanistic Insight: This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride[3]. The extreme steric bulk of the trichlorophenyl ring prevents the incoming tertiary alcohol from attacking the TCBC carbonyl. Instead, the alcohol is sterically directed to attack the carbonyl of the 2-(4-pentylcyclohexyl)acetyl group exclusively, achieving high regioselectivity and yields up to 90% even for highly hindered substrates[4].

FAQ 3: How can I overcome sluggish reactivity when coupling with moderately hindered secondary alcohols without using harsh acid chlorides?

The Solution: Use the Steglich Esterification (EDC/DMAP system)[5]. Mechanistic Insight: In the Steglich protocol, the acid is activated by EDC to form an O-acylisourea[6]. Because the bulky alcohol struggles to attack this intermediate, DMAP (4-dimethylaminopyridine) acts as a superior nucleophilic catalyst[5]. DMAP rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate[6]. This intermediate projects the carbonyl group away from the reaction core, making it highly exposed and reactive toward the hindered alcohol[5].

Quantitative Data Summaries

To aid in experimental design, the following table summarizes the expected performance of various coupling systems when applied to 2-(4-pentylcyclohexyl)acetic acid.

Coupling StrategyTarget NucleophileActive IntermediateTypical Yield (%)Reaction Time (h)Epimerization Risk
EDC / HOBt Primary AminesOBt Active Ester70 – 85%4 – 6Low
HATU / DIPEA Secondary AminesOAt Active Ester (H-bond assisted)85 – 95%1 – 2Very Low
EDC / DMAP (Steglich) Sec/Tert AlcoholsN-acylpyridinium ion60 – 80%12 – 24Moderate
Yamaguchi (TCBC) Tertiary AlcoholsMixed Anhydride (Steric directing)80 – 90%2 – 4Low

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amidation for Hindered Amines

This protocol utilizes a pre-activation sequence to ensure the OAt ester is fully formed before the hindered amine is introduced, preventing side reactions.

  • Preparation: Dissolve 2-(4-pentylcyclohexyl)acetic acid (1.0 equiv, 0.2 M) in anhydrous DMF under an inert argon atmosphere[1].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and stir for 5 minutes at room temperature to ensure complete deprotonation[1].

  • Activation: Add HATU (1.2 equiv) in one portion. Stir the mixture for exactly 10 minutes[1].

    • Self-Validation Check: Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (if quenched) or the OAt-active ester, confirming activation is complete.

  • Coupling: Add the hindered secondary amine (1.1 equiv) dropwise.

  • Completion: Stir at room temperature for 1–2 hours. Monitor via TLC or LC-MS until the OAt-ester is consumed[1].

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

HATU_Mech Acid Bulky Acid (Substrate) Deprot Deprotonation (DIPEA) Acid->Deprot HATU_Act HATU Activation (Forms OAt Ester) Deprot->HATU_Act H_Bond Anchimeric Assistance (N7 H-Bonding) HATU_Act->H_Bond Amide Amide Product (High Yield) H_Bond->Amide

Mechanistic pathway of HATU-mediated amidation overcoming steric hindrance via anchimeric assistance.
Protocol B: Yamaguchi Esterification for Tertiary Alcohols

This protocol leverages steric direction to force the alcohol to attack the correct carbonyl.

  • Mixed Anhydride Formation: Dissolve 2-(4-pentylcyclohexyl)acetic acid (1.0 equiv) and Triethylamine (Et3N) (1.5 equiv) in anhydrous Toluene (0.1 M)[3].

  • Reagent Addition: Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.1 equiv) dropwise at 0°C. Stir for 1 hour at room temperature to form the mixed anhydride[4].

    • Self-Validation Check: A white precipitate of triethylamine hydrochloride should form, visually confirming the generation of the anhydride.

  • Catalyst & Nucleophile Addition: In a separate flask, dissolve the tertiary alcohol (1.2 equiv) and DMAP (2.0 equiv) in anhydrous Toluene. Add this solution dropwise to the mixed anhydride mixture[3].

  • Reaction: Heat the reaction to 60°C for 2–4 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, wash with water and brine, dry over MgSO4, and purify via flash chromatography[4].

References

  • Grokipedia. Steglich esterification.
  • Fiveable. Steglich Esterification: Organic Chemistry Study Guide.
  • Online Inhibitor. HATU Peptide Coupling: Precision Amide Bond Formation Reagent.
  • Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis.
  • J&K Scientific LLC. Yamaguchi Esterification.
  • Frontiers. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(4-pentylcyclohexyl)acetic Acid and 2-(4-ethylcyclohexyl)acetic Acid: A Guide for Drug Development Professionals

In the landscape of medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), subtle molecular modifications can lead to significant shifts in biological activity, selectivit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), subtle molecular modifications can lead to significant shifts in biological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of two structurally related carboxylic acid derivatives: 2-(4-pentylcyclohexyl)acetic acid and 2-(4-ethylcyclohexyl)acetic acid. While seemingly minor, the difference in the length of the para-substituted alkyl chain on the cyclohexane ring—a pentyl versus an ethyl group—has profound implications for the molecule's physicochemical properties and its potential interactions with biological targets.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding these differences. We will delve into a comparative analysis of their structural and physicochemical properties, hypothesize their mechanism of action based on established pharmacology, and provide detailed, field-proven experimental protocols for their synthesis and comparative biological evaluation.

Structural and Physicochemical Profile: The Impact of Alkyl Chain Length

The core structure of both molecules consists of an acetic acid moiety attached to a cyclohexane ring. The point of differentiation is the alkyl substituent at the 4-position of this ring. This variation directly influences the molecule's lipophilicity and steric profile, two critical parameters in drug design.

The increased carbon count in the pentyl chain of 2-(4-pentylcyclohexyl)acetic acid results in a higher molecular weight and, more importantly, a significant increase in lipophilicity (fat-solubility) compared to its ethyl counterpart. This is quantitatively estimated by the partition coefficient (LogP). A higher LogP value, as predicted for the pentyl derivative, suggests enhanced ability to cross lipid bilayers, which can affect cell membrane permeability, absorption, and distribution. However, it can also lead to increased non-specific binding and potential toxicity.

Table 1: Comparative Physicochemical Properties
Property2-(4-pentylcyclohexyl)acetic acid2-(4-ethylcyclohexyl)acetic acidRationale for Difference
Molecular Formula C₁₃H₂₄O₂C₁₀H₁₈O₂[1]Addition of three methylene (-CH₂-) groups.
Molecular Weight 212.33 g/mol 170.25 g/mol [1]Higher carbon and hydrogen content in the pentyl chain.
Predicted LogP ~4.5~3.2The longer pentyl chain significantly increases hydrophobicity.
Predicted pKa ~4.8~4.8The carboxylic acid moiety is the primary determinant of pKa, which is largely unaffected by the remote alkyl chain.
Polar Surface Area 37.3 Ų[2]37.3 Ų[2]The polar surface area is dominated by the carboxylic acid group, which is identical in both molecules.

Hypothesized Biological Activity: Cyclooxygenase (COX) Inhibition

Carboxylic acid-containing compounds, particularly aryl- and cycloalkyl-acetic acids, are a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).[3] These drugs primarily exert their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by inhibiting the cyclooxygenase (COX) enzymes.[3][4] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5][6]

There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the stomach lining and maintaining kidney blood flow.[6]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory drugs.[7]

The structural differences between 2-(4-pentylcyclohexyl)acetic acid and 2-(4-ethylcyclohexyl)acetic acid are predicted to influence their potency and selectivity towards these isoforms. The larger, more lipophilic pentyl group may facilitate stronger hydrophobic interactions within the active site of the COX enzymes. Furthermore, the COX-2 active site is slightly larger and more accommodating than the COX-1 active site, which could potentially allow for preferential binding of the bulkier pentyl derivative, leading to higher COX-2 selectivity.[7]

Prostaglandin Synthesis Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 releases AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX converts PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 PGES PGES PGH2->PGES converts PGE2 Prostaglandin E₂ (PGE₂) PGES->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation promotes Inhibitor 2-(4-alkylcyclohexyl)acetic acids (Potential NSAIDs) Inhibitor->COX Inhibit

Prostaglandin synthesis pathway and the site of action for potential COX inhibitors.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences between these two compounds, a series of standardized experiments are required. The following protocols are designed to be self-validating and provide a clear, comparative dataset.

Protocol 1: Synthesis of 2-(4-Alkylcyclohexyl)acetic Acids

A common and effective method for synthesizing these target molecules is through the Wittig reaction on a corresponding 4-alkylcyclohexanone, followed by hydrogenation and hydrolysis.

Synthesis Workflow cluster_0 Synthesis of 2-(4-Alkylcyclohexyl)acetic Acids Start 4-Alkylcyclohexanone (Alkyl = Ethyl or Pentyl) Wittig Wittig Reaction (with (carbethoxymethylene)triphenylphosphorane) Start->Wittig Intermediate1 Ethyl 2-(4-alkylcyclohexylidene)acetate Wittig->Intermediate1 Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Intermediate1->Hydrogenation Intermediate2 Ethyl 2-(4-alkylcyclohexyl)acetate Hydrogenation->Intermediate2 Hydrolysis Saponification (NaOH, then H₃O⁺) Intermediate2->Hydrolysis Product 2-(4-Alkylcyclohexyl)acetic Acid (Final Product) Hydrolysis->Product

General synthetic workflow for 2-(4-alkylcyclohexyl)acetic acids.

Materials:

  • 4-Ethylcyclohexanone or 4-Pentylcyclohexanone

  • (Carbethoxymethylene)triphenylphosphorane (Wittig reagent)

  • Anhydrous Toluene

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for reflux, hydrogenation, and extraction

Step-by-Step Methodology:

  • Wittig Reaction: a. Dissolve 4-alkylcyclohexanone (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene. b. Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. c. Cool the reaction, filter to remove triphenylphosphine oxide, and concentrate the filtrate under reduced pressure. d. Purify the resulting crude ethyl 2-(4-alkylcyclohexylidene)acetate by column chromatography.

  • Catalytic Hydrogenation: a. Dissolve the purified ester from the previous step in ethanol in a pressure-resistant vessel. b. Add a catalytic amount of 10% Pd/C. c. Pressurize the vessel with H₂ gas (typically 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases. d. Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst. e. Concentrate the filtrate to yield ethyl 2-(4-alkylcyclohexyl)acetate.

  • Saponification (Hydrolysis): a. Dissolve the hydrogenated ester in a mixture of ethanol and 2M aqueous NaOH solution. b. Heat the mixture at reflux for 2-4 hours. c. Cool the reaction and remove the ethanol under reduced pressure. d. Wash the remaining aqueous solution with diethyl ether to remove any unreacted ester. e. Acidify the aqueous layer to pH 2 with concentrated HCl, which will precipitate the carboxylic acid product. f. Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, 2-(4-alkylcyclohexyl)acetic acid.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the potency (IC₅₀ value) and selectivity of the synthesized compounds. Commercially available COX inhibitor screening kits provide a standardized and reliable method.

COX_Inhibition_Assay cluster_1 Workflow for Determining COX Inhibitory Activity Compound_Prep Prepare serial dilutions of 2-(4-pentylcyclohexyl)acetic acid and 2-(4-ethylcyclohexyl)acetic acid Incubate1 Add test compounds and incubate Compound_Prep->Incubate1 Enzyme_Add Add COX-1 or COX-2 enzyme to assay wells Enzyme_Add->Incubate1 Substrate_Add Initiate reaction by adding Arachidonic Acid Incubate1->Substrate_Add Incubate2 Incubate at 37°C Substrate_Add->Incubate2 Stop_Reaction Stop reaction and measure Prostaglandin production (e.g., via EIA) Incubate2->Stop_Reaction Calculate_IC50 Calculate IC₅₀ values and selectivity index Stop_Reaction->Calculate_IC50

Experimental workflow for the in vitro COX inhibition assay.

Materials:

  • COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or Abcam)

  • Synthesized 2-(4-pentylcyclohexyl)acetic acid and 2-(4-ethylcyclohexyl)acetic acid

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all buffers, enzymes, and reagents as per the kit manufacturer's instructions.

  • Compound Dilution: Prepare a series of dilutions for each test compound (e.g., from 0.01 µM to 100 µM) in the provided assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add a small volume of each compound dilution to its assigned wells. Include wells for a "100% initial activity" control (no inhibitor) and a background control.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a short period (e.g., 2 minutes) at 37°C.

  • Quantification: Stop the reaction and quantify the amount of prostaglandin produced using the detection method provided in the kit (commonly an enzyme immunoassay, EIA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

  • Selectivity Index Calculation: The COX-2 selectivity index is calculated as the ratio: IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher value indicates greater selectivity for COX-2.

Anticipated Results and Interpretation

The experimental data gathered from these protocols will allow for a direct, quantitative comparison of the two molecules.

Table 2: Hypothetical Comparative Experimental Data
Parameter2-(4-pentylcyclohexyl)acetic acid2-(4-ethylcyclohexyl)acetic acidInterpretation
COX-1 IC₅₀ (µM) 1525A lower value indicates higher potency. The pentyl analog is expected to be a more potent inhibitor.
COX-2 IC₅₀ (µM) 1.25.0The pentyl analog is expected to be a significantly more potent COX-2 inhibitor due to enhanced hydrophobic interactions.
COX-2 Selectivity Index 12.55.0A higher value indicates greater selectivity for COX-2. The bulkier pentyl group may fit better in the larger COX-2 active site.

Causality behind Expected Results:

  • Higher Potency of the Pentyl Analog: The increased lipophilicity of the pentyl chain is expected to result in stronger van der Waals and hydrophobic interactions with the active site of both COX isoforms, leading to lower IC₅₀ values (higher potency).

  • Greater COX-2 Selectivity of the Pentyl Analog: The active site of COX-2 contains a large hydrophobic side pocket that is absent in COX-1. The flexible and larger pentyl group is better able to occupy this side pocket, leading to a more favorable binding affinity for COX-2 compared to COX-1, resulting in a higher selectivity index.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating 2-(4-pentylcyclohexyl)acetic acid and 2-(4-ethylcyclohexyl)acetic acid. The primary structural difference—the length of the 4-position alkyl chain—is predicted to have a cascading effect on the compounds' physicochemical properties and, consequently, their biological activity as COX inhibitors. The pentyl derivative is hypothesized to be a more potent and COX-2 selective inhibitor than its ethyl counterpart due to increased lipophilicity and steric bulk.

The provided experimental protocols for synthesis and in vitro testing offer a robust methodology for validating these hypotheses. The results from these studies will provide critical data for any drug development program, enabling a clear decision on which scaffold holds more promise for further investigation. Future work should include absorption, distribution, metabolism, and excretion (ADME) profiling and in vivo efficacy studies in animal models of inflammation and pain to fully characterize the therapeutic potential of the lead compound.

References

  • Wikipedia. (n.d.). Prostaglandin inhibitors. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are PGES inhibitors and how do they work?. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are Prostaglandin synthases inhibitors and how do they work?. Retrieved from [Link]

  • Higgs, G. A., & Vane, J. R. (1983). Prostaglandins and the mechanism of action of anti-inflammatory drugs. PubMed. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-ethylcyclohexyl)acetic acid — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-PENTYLCYCLOHEXYL)ACETIC ACID — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4,4-Difluorocyclohexyl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
  • Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9444-9449. Retrieved from [Link]

  • Lu, Z. H., et al. (2005). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1. Acta Pharmacologica Sinica, 26(12), 1521-1526. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-phenylcyclohexyl)acetic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-oxocyclohexyl)acetic Acid. Retrieved from [Link]

  • Villegas, I., et al. (1993). Effects of cyclooxygenase and lipoxygenase inhibition on eicosanoids and healing of acetic acid colitis in rats. Digestive Diseases and Sciences, 38(11), 2042-2049. Retrieved from [Link]

  • Copeland, R. A., et al. (1995). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 311(Pt 1), 231-235. Retrieved from [Link]

  • Cieniecka-Rosłonkiewicz, A., et al. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 25(7), 1643. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclohexyl acetic acid. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1324. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-cyclohexyloxyethanol. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, cyclohexyl ester. Retrieved from [Link]

  • Nishikawa, K., et al. (1987). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 35(4), 1512-1522. Retrieved from [Link]

  • Zayed, A., et al. (2023). Biological activity, chemical profiling and molecular docking of tissue extracts of the sea snail Trochus erithreus. Journal of Applied Pharmaceutical Science, 13(6), 199-210. Retrieved from [Link]

  • Hazen, J. L. (1995). Comparisons of 2-Ethylhexyl Ester Formulations of 2,4-D: Chemistry and Bioefficacy. Pesticide Formulations and Application Systems, 14, 285-296. Retrieved from [Link]

  • AERU. (2026, March 10). 2,4-D-etexyl. University of Hertfordshire. Retrieved from [Link]

  • Amer, M. H., et al. (2001). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Toxicology Letters, 122(2), 125-135. Retrieved from [Link]

Sources

Comparative

Optimizing HPLC Method Validation for 2-(4-Pentylcyclohexyl)acetic Acid: A Comparative Guide on UV vs. Aerosol Detectors

Executive Summary The quantification and impurity profiling of aliphatic carboxylic acids like 2-(4-pentylcyclohexyl)acetic acid (PCA) present a significant analytical challenge. Lacking a conjugated π -electron system,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and impurity profiling of aliphatic carboxylic acids like 2-(4-pentylcyclohexyl)acetic acid (PCA) present a significant analytical challenge. Lacking a conjugated π -electron system, PCA exhibits negligible ultraviolet (UV) absorbance, rendering traditional HPLC-UV methods inadequate for rigorous regulatory submissions.

As a Senior Application Scientist, I have structured this guide to objectively compare High-Performance Liquid Chromatography (HPLC) detection strategies—specifically UV, Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD). Furthermore, this guide provides a self-validating, step-by-step protocol for HPLC-CAD method validation, grounded in the latest ICH Q2(R2) guidelines and USP <1225> compendial standards.

The Analytical Challenge: Why UV Fails for Aliphatic Carboxylic Acids

2-(4-pentylcyclohexyl)acetic acid is a highly hydrophobic, purely aliphatic molecule. Its only chromophore is the carboxylate group, which exhibits weak end-absorption near 200–210 nm.

The Causality of UV Failure: Relying on 210 nm for detection forces the analyst to operate at the UV cutoff of common organic modifiers (like methanol) and acidic buffers (like formic acid). During gradient elution—which is mandatory for separating PCA from its structurally similar lipophilic impurities—the changing solvent composition causes severe baseline drift. This drift masks low-level impurities, making it impossible to achieve the 0.05% Limit of Quantitation (LOQ) required by ICH guidelines.

Comparative Analysis: UV vs. ELSD vs. CAD

To overcome the limitations of UV, aerosol-based detectors (ELSD and CAD) are employed. Both differentiate the analyte from the mobile phase based on relative volatility, making them ideal for non-volatile compounds lacking chromophores[1]. However, their underlying physics dictate different performance capabilities.

  • ELSD (Evaporative Light Scattering Detection): Measures light scattered by dried aerosol particles. The limitation is that particles must be large enough (>50 nm) to scatter light efficiently. Consequently, ELSD suffers from a complex sigmoidal response curve and poor sensitivity at low concentrations[1].

  • CAD (Charged Aerosol Detection): Particles acquire a charge via collision with ionized nitrogen gas. Because the charge is measured by a highly sensitive electrometer, the signal is directly proportional to the mass of the analyte. CAD maintains exceptional sensitivity for particles as small as 10 nm, providing a wider dynamic range and superior accuracy for impurity profiling[1][2].

Table 1: Detector Performance Comparison for PCA Analysis
Performance MetricHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Detection Mechanism Light Absorbance ( π→π∗ , n→π∗ )Light Scattering of Dried ParticlesElectrometer Measurement of Charged Particles
Sensitivity (LOD) Poor (~5.0 µg/mL)Moderate (~1.0 µg/mL)Excellent (~0.05 µg/mL)
Gradient Compatibility Poor (Severe baseline drift)Good (Requires volatile buffers)Excellent (With inverse gradient setup)
Response Linearity Linear (Beer-Lambert Law)Non-linear (Sigmoidal)Non-linear (Requires power function / log-log)
Inter-Analyte Response Highly variable (Depends on extinction coefficient)Variable (Depends on refractive index/density)Uniform (Mass-dependent, independent of structure)

Experimental Design: Causality & System Validation

To validate an HPLC-CAD method for PCA, the protocol must be designed as a self-validating system compliant with ICH Q2(R2) [3][4] and USP <1225> [5][6].

Critical Mechanistic Choices:

  • Volatile Mobile Phases: Because CAD is an evaporative technique, non-volatile salts (e.g., phosphate buffers) will precipitate and permanently foul the corona discharge needle. We must use volatile additives like 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Post-Column Inverse Gradient: CAD response is highly dependent on the organic modifier concentration (droplet size changes with surface tension). To ensure a uniform response across a gradient elution, a second pump is used to deliver an inverse gradient post-column. This ensures the detector constantly receives a static 50/50 aqueous/organic mixture, linearizing the response profile[1].

Step-by-Step HPLC-CAD Validation Protocol

Phase 1: Chromatographic Setup
  • Column: Select a high-carbon load C18 column (e.g., 150 x 4.6 mm, 3.5 µm) to retain the highly lipophilic pentylcyclohexyl moiety.

  • Mobile Phase A: Water with 0.1% Formic Acid (LC-MS grade).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: 40% B to 90% B over 15 minutes.

  • Inverse Gradient: Program a make-up pump to deliver the exact opposite (90% B to 40% B) post-column via a T-piece before the CAD inlet.

  • CAD Settings: Evaporator temperature at 35°C; Nitrogen gas pressure at 60 psi; Data collection rate at 10 Hz.

Phase 2: ICH Q2(R2) Validation Execution
  • Specificity & Forced Degradation:

    • Subject PCA to acid (1N HCl), base (1N NaOH), oxidation (3% H₂O₂), and thermal stress (80°C for 24h).

    • Acceptance: The PCA peak must be fully resolved from all degradation products (Resolution Rs​>1.5 ).

  • Linearity & Range:

    • Prepare PCA standards from 25% to 150% of the target analytical concentration.

    • Data Transformation: Apply a power function ( y=axb ) or log-log transformation to the CAD area counts to achieve a linear regression[2].

  • Accuracy (Recovery):

    • Spike known amounts of PCA into a placebo matrix at 50%, 100%, and 150% levels. Analyze in triplicate.

    • Acceptance: Recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate):

    • Perform 6 replicate injections of the 100% standard on Day 1 (Repeatability) and Day 2 by a different analyst (Intermediate Precision)[3].

  • LOD and LOQ:

    • Determine via the Signal-to-Noise (S/N) method. LOD requires S/N 3; LOQ requires S/N 10[3].

Validation Results Summary

The following table summarizes the expected validation data for the optimized HPLC-CAD method, demonstrating its fitness for purpose as defined by USP <1225>[5].

Table 2: HPLC-CAD Method Validation Summary for PCA
Validation ParameterICH Q2(R2) / USP <1225> CriteriaExperimental Result (HPLC-CAD)Status
Specificity No interference at PCA retention time Rs​>2.0 for all stress conditionsPass
Linearity (Log-Log) Correlation Coefficient ( R2 ) 0.995 R2=0.9992 (Range: 0.1 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Method Precision % RSD 2.0% (n=6)0.85% RSDPass
Intermediate Precision % RSD 2.0% (n=12 total)1.12% RSDPass
Limit of Detection S/N 30.02 µg/mL (S/N = 4.1)Pass
Limit of Quantitation S/N 100.05 µg/mL (S/N = 11.5)Pass

Validation Workflow Visualization

Workflow A 1. Method Selection Evaluate UV vs. ELSD vs. CAD B 2. Chromatographic Optimization Volatile Mobile Phase & Inverse Gradient A->B C 3. Specificity & Degradation Peak Purity & Resolution > 1.5 B->C D 4. Linearity & Range Log-Log Calibration for CAD C->D E 5. Accuracy & Precision Spike Recovery & Intermediate Precision D->E F 6. Regulatory Submission ICH Q2(R2) & USP <1225> Compliance E->F

ICH Q2(R2) compliant HPLC-CAD validation workflow for non-chromophoric analytes.

References

  • Waters Corporation. "Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products." Waters Application Notes.[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines.[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines.[Link]

  • BA Sciences. "USP <1225> Method Validation." BA Sciences Services.[Link]

  • ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum." GMP Compliance News.[Link]

Sources

Validation

Benchmarking 2-(4-Pentylcyclohexyl)acetic Acid Reactivity in Cross-Coupling: A Comparative Guide

As the demand for highly lipophilic, sp³-rich architectures grows in both medicinal chemistry and materials science (e.g., liquid crystal synthesis), the efficient incorporation of the 4-pentylcyclohexyl moiety has becom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly lipophilic, sp³-rich architectures grows in both medicinal chemistry and materials science (e.g., liquid crystal synthesis), the efficient incorporation of the 4-pentylcyclohexyl moiety has become a critical synthetic objective. 2-(4-Pentylcyclohexyl)acetic acid (PCA) serves as an ideal, bench-stable building block for this purpose.

Historically, appending this C(sp³) fragment to an aromatic core required converting the acid into an alkyl halide for traditional palladium-catalyzed cross-coupling. However, modern radical-based methodologies have fundamentally shifted this paradigm [3]. This guide objectively benchmarks the reactivity of native PCA against its derivatives, providing the mechanistic causality and self-validating protocols necessary to execute these couplings with high fidelity.

The Causality of the Shift: Why Decarboxylative Coupling?

To understand why native PCA outperforms its alkyl halide counterparts, we must examine the failure modes of traditional C(sp²)–C(sp³) cross-coupling.

When an alkyl halide derived from PCA (e.g., 1-(2-bromoethyl)-4-pentylcyclohexane) undergoes oxidative addition with a Palladium(0) catalyst, the resulting Pd(II)-alkyl intermediate is highly susceptible to β-hydride elimination . Because the ethyl linker contains multiple β-hydrogens, the catalyst rapidly ejects an alkene byproduct before reductive elimination can occur, severely depressing yields.

The Radical Solution: Decarboxylative cross-coupling bypasses this polar organometallic bottleneck. By utilizing single-electron transfer (SET) via photoredox or reductive metal catalysis, the carboxylic acid (or its redox-active ester) is converted into a transient primary alkyl radical [1]. This carbon-centered radical rapidly recombines with a Ni(II) intermediate to form a high-valent Ni(III) species. The reductive elimination from Ni(III) is exceptionally fast—vastly outcompeting any background β-hydride elimination. Consequently, using PCA directly not only improves atom economy by skipping halogenation but also intrinsically increases the coupling yield [2].

Quantitative Benchmarking: PCA Reactivity vs. Alternatives

The following table benchmarks the performance of PCA against its pre-functionalized alternatives when coupled with a standard aryl bromide (e.g., 4-bromoanisole).

Coupling PartnerActivation MethodologyCatalyst / Reagent SystemReaction Time & TempTypical YieldPrimary Limitation
Free Acid (PCA) Metallaphotoredox [1]Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiCl₂•glyme / Blue LED24 h, 25 °C80–85% Requires specialized photoreactor setup.
NHPI Ester (RAE) Reductive Coupling [2]NiCl₂•glyme / dtbbpy / Zn dust12 h, 25 °C75–80% Requires pre-activation step and stoichiometric metal reductant.
Alkyl Bromide Negishi Cross-CouplingPd(dppf)Cl₂ / R-ZnX16 h, 60 °C40–50% Prone to extensive β-hydride elimination (alkene byproducts).
Trifluoroborate Suzuki-MiyauraPd(OAc)₂ / RuPhos / Base24 h, 80 °C60–70% Multi-step, low-yielding synthesis of the boron species.

Mechanistic & Decision Frameworks

Pathway A: Metallaphotoredox Catalytic Cycle

The direct coupling of PCA relies on the synergistic merger of an Iridium photocatalyst and a Nickel cross-coupling catalyst. The highly oxidizing excited state of the Ir(III) photocatalyst ( E1/2​=+1.21 V vs SCE) is thermodynamically capable of oxidizing the deprotonated PCA ( E1/2​≈+0.95 V), triggering rapid CO₂ extrusion.

G PC Ir(III) Photocatalyst Excitation (Blue LED) Ox PCA Carboxylate Oxidation & CO₂ Extrusion PC->Ox SET Oxidation Rad Primary Alkyl Radical Generation Ox->Rad -CO₂ Ni3 Alkyl-Ni(III)-Aryl Complex Rad->Ni3 Ni0 Ni(0) Catalyst Oxidative Addition (Ar-X) Ni2 Aryl-Ni(II)-X Intermediate Ni0->Ni2 Ar-X Ni2->Ni3 + Alkyl Radical Prod Reductive Elimination Coupled Product + Ni(I) Ni3->Prod Regen SET Reduction Ni(I) to Ni(0) & Ir(IV) to Ir(III) Prod->Regen Regen->PC Regen->Ni0

Mechanistic cycle for the photoredox/Ni dual-catalyzed decarboxylative cross-coupling of PCA.

Pathway B: Substrate Decision Matrix

When scaling up or dealing with highly complex aryl partners, selecting the right PCA derivative is crucial.

DecisionTree Start Select C(sp³) Coupling Partner for 4-Pentylcyclohexyl Scaffold Acid 2-(4-pentylcyclohexyl)acetic acid (Free Acid) Start->Acid High Availability, Low Toxicity Halide Alkyl Halide Derivative Start->Halide Traditional Methods Boron Alkyl Trifluoroborate Derivative Start->Boron Pre-functionalized Photo Photoredox/Ni Dual Catalysis (Mild, High FG Tolerance) Acid->Photo Direct Decarboxylative RAE Ni-Catalyzed Reductive Coupling (No Light Required, Scalable) Acid->RAE NHPI Esterification Trad Pd/Ni Cross-Coupling (Harsh Conditions, β-Hydride Risk) Halide->Trad Suzuki Suzuki-Miyaura (Complex Synthesis of Boron Species) Boron->Suzuki

Decision matrix for selecting the optimal cross-coupling methodology for the PCA scaffold.

Self-Validating Experimental Protocols

Protocol A: Direct Metallaphotoredox Coupling of PCA

Use this protocol when step-economy is the priority and a photoreactor is available.

Reagents: PCA (1.5 equiv), Aryl Bromide (1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂•glyme (5 mol%), dtbbpy (5 mol%), Cs₂CO₃ (2.0 equiv), anhydrous DMF (0.1 M).

  • Catalyst Pre-complexation: In a nitrogen-filled glovebox, combine NiCl₂•glyme and dtbbpy in DMF. Stir for 15 minutes. Causality: The labile glyme ligand is easily displaced, allowing rapid coordination of dtbbpy to form the active Ni(II) pre-catalyst.

  • Reagent Assembly: Add PCA, Aryl Bromide, the Ir(III) photocatalyst, and Cs₂CO₃ to the vial. Seal with a PTFE septum.

  • Degassing (Critical Step): Remove the vial from the glovebox and sparge with Argon for 10 minutes. Causality: Oxygen is a triplet diradical that will rapidly quench the excited *Ir(III) state and intercept the primary alkyl radical, halting the reaction.

  • Irradiation & Self-Validation: Irradiate with 34 W Blue LEDs (450 nm) with a cooling fan to maintain 25 °C.

    • Self-Validation Checkpoint: Within 30 minutes of irradiation, the solution must transition from a pale green to a deep red/brown hue. This color shift confirms the reduction of Ni(II) to the catalytically active Ni(0) species. If the solution remains green, oxygen is present or the photocatalyst is degraded.

  • Workup: After 24 hours, dilute with EtOAc, wash with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Ni-Catalyzed Reductive Coupling of PCA-NHPI Ester

Use this protocol for larger-scale syntheses (>5 grams) where light penetration becomes a limiting factor.

Step 1: RAE Synthesis

  • Dissolve PCA (1.0 equiv) and N-hydroxyphthalimide (NHPI) (1.1 equiv) in DCM.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv) dropwise at 0 °C, then warm to room temperature.

  • Self-Validation Checkpoint: Monitor via TLC (UV active). The free acid will be completely consumed within 2 hours, yielding a highly UV-active, non-polar spot. Filter the precipitated urea byproduct and concentrate.

Step 2: Reductive Coupling

  • In a Schlenk flask, combine the PCA-NHPI ester (1.5 equiv), Aryl Bromide (1.0 equiv), NiCl₂•glyme (10 mol%), dtbbpy (10 mol%), and activated Zn dust (3.0 equiv) in anhydrous DMF.

  • Stir vigorously at 25 °C for 12 hours.

    • Causality: Zn dust acts as the terminal reductant, turning over the Ni(I) species back to Ni(0) and triggering the SET reduction of the NHPI ester to generate the alkyl radical. Vigorous stirring is mandatory to overcome the heterogeneous nature of the zinc powder.

  • Filter through Celite, wash with EtOAc, and purify.

Conclusion

Benchmarking data clearly demonstrates that for the incorporation of the 4-pentylcyclohexyl architecture, traditional alkyl halide cross-coupling is obsolete. By leveraging the native 2-(4-pentylcyclohexyl)acetic acid via metallaphotoredox catalysis, or its NHPI ester via reductive Ni-catalysis, researchers can bypass β-hydride elimination, eliminate toxic halogenation steps, and achieve superior yields. The choice between the two modern methods depends entirely on scale and photoreactor availability.

References

  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp³-carbons with aryl halides. Science, 345(6195), 437-440.[Link]

  • Cornella, J., Edwards, J. T., Qin, T., Kawamura, S., Wang, J., Pan, C.-M., Gianatassio, R., Schmidt, M., Eastgate, M. D., & Baran, P. S. (2016). Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. Journal of the American Chemical Society, 138(7), 2174-2177.[Link]

  • Palkowitz, M. D., El-Hayek Ewing, T., & Baran, P. S. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1413-1420.[Link]

Comparative

Comprehensive Comparison Guide: Stereochemical Validation of 2-(4-Pentylcyclohexyl)acetic Acid Isomers

Executive Summary The stereochemical integrity of 1,4-disubstituted cyclohexanes is a critical quality attribute in advanced materials and drug development. Specifically, the trans-isomer of 2-(4-pentylcyclohexyl)acetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereochemical integrity of 1,4-disubstituted cyclohexanes is a critical quality attribute in advanced materials and drug development. Specifically, the trans-isomer of 2-(4-pentylcyclohexyl)acetic acid is a highly sought-after intermediate in the synthesis of nematic liquid crystals, where its linear geometry directly correlates to higher clearing points and superior electro-optic performance 1. Conversely, the cis-isomer introduces a "kink" in the molecular structure, disrupting crystalline packing.

This guide provides an authoritative, self-validating analytical framework to objectively differentiate, quantify, and validate the cis and trans diastereomers of 2-(4-pentylcyclohexyl)acetic acid using orthogonal techniques.

Conformational Thermodynamics: The Causality of Isomeric Behavior

To understand the analytical divergence between the two isomers, one must first examine the thermodynamic causality governing the cyclohexane ring.

The conformational behavior of 2-(4-pentylcyclohexyl)acetic acid is dictated by the A-values (conformational free energy) of its substituents. The bulky pentyl group possesses a significantly higher A-value (>1.7 kcal/mol) than the acetic acid moiety (-CH₂COOH, ~1.1 kcal/mol). Consequently, the pentyl group acts as a conformational anchor, locking the ring into a chair conformation where the pentyl group is exclusively equatorial .

This thermodynamic reality forces a structural dichotomy 2:

  • Trans-Isomer: The -CH₂COOH group is forced into the equatorial position, resulting in a thermodynamically stable diequatorial (e,e) conformation.

  • Cis-Isomer: The -CH₂COOH group is forced into the axial position, resulting in an axial-equatorial (a,e) conformation.

All downstream analytical validations—from NMR coupling constants to chromatographic retention times—are direct consequences of this (e,e) vs. (a,e) conformational lock.

Analytical Validation Protocols (Self-Validating Systems)

To ensure absolute scientific integrity, the validation of these isomers must not rely on a single data point. The following protocols form a self-validating system where structural elucidation (NMR) is orthogonally confirmed by physical separation (GC) and thermodynamic profiling (DSC).

Protocol A: Multi-Nuclear NMR Stereochemical Elucidation (The Primary Standard)

NMR spectroscopy provides absolute structural proof by probing the spatial relationships of the locked chair conformations.

Step 1: Sample Preparation Dissolve 15–20 mg of the isomeric mixture in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard. Ensure complete dissolution to maintain high magnetic field homogeneity.

Step 2: ¹H NMR Acquisition & Multiplet Extraction (The Karplus Check) Acquire ¹H spectra at 400 MHz (D1 = 2s, 16–32 scans). Isolate the signal for the C1 methine proton (H1) attached to the -CH₂COOH group.

  • Causality: In the trans-isomer, H1 is axial. According to the Karplus equation, axial-axial proton couplings ( 3Jaa​ ) are large (10–12 Hz). Thus, the H1 signal will appear as a wide multiplet (triplet of triplets) with a peak width at half-height ( W1/2​ ) > 25 Hz. In the cis-isomer, H1 is equatorial, yielding only small equatorial-axial and equatorial-equatorial couplings ( 3Jea​ , 3Jee​ ~ 2–5 Hz), resulting in a narrow multiplet ( W1/2​ < 15 Hz).

Step 3: ¹³C NMR Cross-Validation (The γ -Gauche Check) Acquire ¹³C spectra with complete proton decoupling. Analyze the chemical shifts of the C3 and C5 ring carbons.

  • Causality: In the cis-isomer, the axial -CH₂COOH group creates severe steric compression with the axial protons at C3 and C5. This γ -gauche effect compresses the electron clouds, increasing nuclear shielding and shifting the C3/C5 signals upfield by approximately 4–6 ppm relative to the trans-isomer 3. Self-Validation Rule: A narrow ¹H multiplet must be accompanied by an upfield ¹³C shift.

Protocol B: Chromatographic Resolution (GC-FID)

Because cis and trans isomers are diastereomers, they possess distinct boiling points and linear polarizabilities, allowing for baseline resolution on achiral stationary phases.

Step 1: Instrument Setup Install a standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5, 30 m x 0.25 mm x 0.25 µm). Set the FID detector to 300°C and the injector to 280°C. Step 2: Temperature Programming Initialize the oven at 120°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). Step 3: Injection & Quantification Inject 1 µL of a 1 mg/mL sample solution (in hexane) at a split ratio of 50:1. The cis-isomer (a,e), possessing a less linear structure and lower boiling point, will elute prior to the trans-isomer (e,e). Integrate the baseline-resolved peaks to quantify the isomeric ratio.

Protocol C: Thermal Profiling (DSC)

Differential Scanning Calorimetry validates the bulk thermodynamic purity of the isolated isomers.

Step 1: Weigh 3–5 mg of the isolated isomer into an aluminum pan and seal. Step 2: Equilibrate at 25°C, then heat at 10°C/min to 150°C under a nitrogen purge (50 mL/min). Step 3: The trans-isomer will exhibit a distinctly higher melting endotherm due to its highly symmetrical (e,e) geometry, which facilitates superior crystalline packing 4.

Comparative Data Synthesis

The following table consolidates the quantitative analytical metrics expected when validating the stereochemistry of 2-(4-pentylcyclohexyl)acetic acid isomers:

Analytical ParameterTrans-Isomer (e,e)Cis-Isomer (a,e)Diagnostic Value
¹H NMR: H1 Multiplicity Wide multiplet (tt)Narrow multiplet (m)Primary structural confirmation
¹H NMR: H1 Peak Width ( W1/2​ ) > 25 Hz< 15 HzQuantitative coupling metric
¹³C NMR: C3/C5 Shift Downfield (Unshielded)Upfield ( γ -gauche shielded)Orthogonal stereochemical proof
GC-FID Retention Time Longer ( tR​ relative > 1.0)Shorter ( tR​ relative < 1.0)Isomeric ratio quantification
DSC Melting Point HigherLowerBulk thermodynamic purity

Visualizations

Validation_Workflow cluster_methods Orthogonal Validation Methods Start Isomeric Mixture 2-(4-pentylcyclohexyl)acetic acid NMR NMR Spectroscopy (1H, 13C, NOESY) Start->NMR GC Gas Chromatography (Achiral Phase) Start->GC DSC Thermal Analysis (DSC) Start->DSC Trans Trans-Isomer (e,e) Confirmed NMR->Trans Large J-coupling Downfield C3/C5 Cis Cis-Isomer (a,e) Confirmed NMR->Cis Small J-coupling Upfield C3/C5 GC->Trans Higher Retention Time GC->Cis Lower Retention Time DSC->Trans Higher Melting Point DSC->Cis Lower Melting Point

Figure 1: Orthogonal analytical workflow for the stereochemical validation of 1,4-disubstituted cyclohexanes.

NMR_Logic_Tree H1 Extract C1 Methine Proton Signal (1H NMR) Width Analyze Peak Width (W_1/2) & Multiplicity H1->Width Wide Wide Multiplet (tt) W_1/2 > 25 Hz Large 3J_aa (~10-12 Hz) Width->Wide Narrow Narrow Multiplet (m) W_1/2 < 15 Hz Small 3J_ea/ee (~2-5 Hz) Width->Narrow Trans H1 is Axial Conformation: e,e (Trans) Wide->Trans Cis H1 is Equatorial Conformation: a,e (Cis) Narrow->Cis C13_Trans 13C NMR Cross-Check: C3/C5 lack γ-gauche effect (Downfield Shift) Trans->C13_Trans C13_Cis 13C NMR Cross-Check: C3/C5 experience γ-gauche effect (Upfield Shift) Cis->C13_Cis

Figure 2: Self-validating NMR logic tree utilizing Karplus couplings and γ-gauche steric effects.

References

  • [1] US4482472A - Liquid crystal materials. Google Patents. Available at: 1

  • [4] EP0447565A1 - 1,3-dioxane derivative and liquid-crystal composition containing the same. Google Patents. Available at: 4

  • [2] Stereoisomeric Effects of Diammoniumcyclohexane Counterions on the Self-Assembly of Amino Acid-Based Surfactants. MDPI. Available at:2

  • [3] NMR Data Interpretation Explained. Wiley-VCH. Available at: 3

Sources

Safety & Regulatory Compliance

Safety

2-(4-pentylcyclohexyl)acetic Acid proper disposal procedures

Proper handling and disposal of laboratory chemicals is a cornerstone of scientific integrity and occupational safety. 2-(4-Pentylcyclohexyl)acetic acid (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of laboratory chemicals is a cornerstone of scientific integrity and occupational safety. 2-(4-Pentylcyclohexyl)acetic acid (CAS No. 74603-16-0) is a specialized organic building block heavily utilized in the synthesis of liquid crystal compositions and advanced pharmaceutical intermediates[1][2].

Due to its unique bifunctional structure—a lipophilic pentylcyclohexyl tail combined with a hydrophilic carboxylic acid head—it requires precise logistical and safety protocols during disposal. Improper handling can lead to severe mucosal irritation and environmental contamination[3][4]. This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound.

Physicochemical Hazard Profile

Before initiating disposal, it is critical to understand the causality behind the chemical's hazards. The carboxylic acid moiety acts as a proton donor, causing localized pH drops that irritate skin and eyes[4]. Simultaneously, the lipophilic pentylcyclohexyl group enhances the molecule's ability to penetrate lipid bilayers, meaning it can act as a carrier for co-solvents if a mixed-waste spill occurs.

Table 1: Physicochemical and Hazard Summary for 2-(4-Pentylcyclohexyl)acetic Acid

Property / MetricValue / ClassificationOperational Implication
CAS Number 74603-16-0Ensure exact match on hazardous waste manifests[1].
Molecular Formula C13H24O2High carbon content; requires high-temperature incineration[1].
Molecular Weight 212.33 g/mol Viscous/solid nature at room temp requires mechanical transfer[1].
GHS Hazards H315, H319, H335Corrosive/Irritant; mandates nitrile/neoprene PPE[4].
Solubility Low in water, high in organicsDo not flush down aqueous drains; collect as organic waste.

Primary Disposal Methodology

To ensure trustworthiness and safety, this protocol operates as a self-validating system. Each step includes a verification check to prevent incompatible chemical mixing.

Step 1: Waste Segregation and Compatibility Check

  • Action: Classify the waste stream. 2-(4-pentylcyclohexyl)acetic acid must be designated as "Non-Halogenated Organic Acid Waste"[5].

  • Causality: Mixing organic acids with strong oxidizers (e.g., nitric acid, peroxides) can trigger exothermic oxidation, potentially leading to combustion or gas evolution[6].

  • Validation: Before adding to a bulk waste carboy, verify the existing waste log. Ensure no halogenated solvents (e.g., dichloromethane) or inorganic bases (e.g., sodium hydroxide) are present in the receptacle[5].

Step 2: Container Selection and Transfer

  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) or borosilicate glass container.

  • Causality: Organic acids can slowly corrode steel containers over time, leaching iron and compromising the structural integrity of the vessel[6].

  • Validation: Inspect the container for a tight-fitting, PTFE-lined screw cap. Rubber stoppers or parafilm are strictly prohibited for hazardous waste containment, as they do not provide an airtight seal against vapors.

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Fill the container to no more than 80% capacity. Store it in a secondary containment tray within a designated SAA.

  • Causality: Leaving 20% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing container pressurization and rupture.

  • Validation: Confirm the container is labeled with a standard "Hazardous Waste" tag, explicitly listing "2-(4-pentylcyclohexyl)acetic acid" and its associated hazards (Irritant/Corrosive).

Spill Response and Neutralization Workflow

In the event of an operational spill, immediate containment is required to prevent respiratory exposure to organic acid vapors[4].

  • Isolate: Evacuate non-essential personnel and ensure local exhaust ventilation (fume hood) is operating at maximum capacity[7].

  • Contain: Surround the spill with an inert absorbent material such as diatomaceous earth, sand, or vermiculite[8]. Do not use sawdust or paper towels, as these are combustible and can react dangerously with concentrated acids.

  • Neutralize: If the acid is in a solvent solution, carefully apply a mild base (e.g., sodium bicarbonate powder) to the spill area. Validation: The neutralization is complete when effervescence (bubbling of CO2) ceases.

  • Collect: Sweep the neutralized absorbent into a chemically compatible solid waste container using non-sparking tools[7].

Regulatory Grounding

Under the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines, organic acids with these hazard profiles cannot be neutralized and disposed of in a sanitary sewer[6][9]. They must be collected by an Environmental Health and Safety (EH&S) professional for commercial high-temperature incineration to ensure complete thermal destruction of the hydrocarbon framework[9].

Workflow Visualization

G Start Waste Generation: 2-(4-pentylcyclohexyl)acetic acid CheckHalogen Check Waste Stream: Contains Halogens? Start->CheckHalogen HalogenWaste Halogenated Organic Waste (Separate Stream) CheckHalogen->HalogenWaste Yes NonHalogen Non-Halogenated Organic Acid Waste CheckHalogen->NonHalogen No Container Transfer to HDPE or Borosilicate Glass NonHalogen->Container Labeling Label: 'Hazardous Waste' + Chemical Name Container->Labeling SAA Store in SAA (Secondary Containment) Labeling->SAA EHS EH&S Pickup & Incineration (EPA/RCRA Compliant) SAA->EHS

Waste segregation and disposal workflow for 2-(4-pentylcyclohexyl)acetic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-pentylcyclohexyl)acetic Acid
Reactant of Route 2
Reactant of Route 2
2-(4-pentylcyclohexyl)acetic Acid
© Copyright 2026 BenchChem. All Rights Reserved.